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  • Product: 1-(4-Methoxy-2,3-dimethylphenyl)ethanone
  • CAS: 41068-27-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone

Executive Summary As a highly substituted aromatic ketone, 1-(4-Methoxy-2,3-dimethylphenyl)ethanone (also known as 4'-methoxy-2',3'-dimethylacetophenone) serves as a critical intermediate in advanced organic synthesis an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly substituted aromatic ketone, 1-(4-Methoxy-2,3-dimethylphenyl)ethanone (also known as 4'-methoxy-2',3'-dimethylacetophenone) serves as a critical intermediate in advanced organic synthesis and pharmaceutical drug development[1]. Characterized by a precisely functionalized benzene ring—bearing an acetyl group, a methoxy group, and two methyl groups—this compound offers unique steric and electronic properties. This whitepaper provides an in-depth technical analysis of its physicochemical profile, regioselective synthetic pathways, structural elucidation, and downstream reactivity, specifically tailored for application scientists and synthetic chemists.

Physicochemical Properties

Understanding the baseline properties of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The quantitative data is summarized in Table 1[1].

Table 1: Physicochemical Data of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone

PropertyValue / Description
Chemical Name 1-(4-Methoxy-2,3-dimethylphenyl)ethanone
Synonyms 4-Methoxy-2,3-dimethylacetophenone
CAS Registry Number 41068-27-3
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Structural Features Acetyl core (C1), Methyls (C2, C3), Methoxy (C4)
Solubility Profile Soluble in Dichloromethane, Ethyl Acetate, and Ether; Insoluble in Water

Synthesis & Regiochemical Causality

The most efficient route to synthesize 1-(4-Methoxy-2,3-dimethylphenyl)ethanone is via the Friedel-Crafts acylation of 2,3-dimethylanisole using acetyl chloride[2].

Mechanistic Causality

In 2,3-dimethylanisole, the methoxy group (-OCH₃) acts as a strongly activating, ortho/para-directing substituent. The methyl groups at C2 and C3 are weakly activating. When the highly electrophilic acylium ion (generated by the complexation of acetyl chloride with AlCl₃) attacks the aromatic ring, it faces a regiochemical choice:

  • C6 (Ortho to methoxy): Sterically hindered by the adjacent bulky methoxy group and the overall conformation of the ring.

  • C4 (Para to methoxy): Electronically enriched by the resonance contribution of the methoxy oxygen and sterically more accessible, despite the adjacent methyl group at C3.

Consequently, electrophilic aromatic substitution occurs predominantly at the C4 position, yielding the target compound with high regioselectivity. Temperature control (0 °C to 5 °C) is critical; elevated temperatures in the presence of Lewis acids like AlCl₃ can induce ether cleavage (demethylation), converting the methoxy group into a phenol.

Pathway SM 2,3-Dimethylanisole Intermediate Acylium Ion Complex SM->Intermediate Electrophilic Attack (Para to OMe) Reagent Acetyl Chloride + AlCl3 Reagent->Intermediate Catalyst Activation Product 1-(4-Methoxy-2,3-dimethylphenyl)ethanone Intermediate->Product Aqueous Quench

Fig 1. Regioselective Friedel-Crafts acylation pathway for 1-(4-Methoxy-2,3-dimethylphenyl)ethanone.

Analytical Characterization

To ensure the trustworthiness of the synthetic output, structural elucidation must be performed using orthogonal analytical techniques.

  • ¹H NMR Spectroscopy (CDCl₃): The regiochemistry is confirmed by the aromatic proton signals. The protons at C5 and C6 will appear as two mutually coupled doublets (ortho coupling, J ≈ 8.5 Hz), proving that the substitution occurred at C4. The methoxy protons will appear as a sharp singlet near 3.8 ppm, and the acetyl methyl protons as a singlet near 2.5 ppm.

  • FT-IR Spectroscopy: A strong absorption band at ~1670–1680 cm⁻¹ confirms the presence of an aryl-conjugated ketone, while a band at ~1250 cm⁻¹ corresponds to the C-O-C asymmetric stretch of the methoxy group.

Analytical Sample Purified Product NMR 1H NMR Spectroscopy Sample->NMR IR FT-IR Spectroscopy Sample->IR NMR_Result Ortho-coupled protons (Validates C4 Substitution) NMR->NMR_Result IR_Result 1670 cm⁻¹ Peak (Validates Conjugated Ketone) IR->IR_Result

Fig 2. Analytical workflow for the structural validation of the synthesized acetophenone.

Advanced Reactivity: Permanganate Oxidation

A highly documented application of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone is its use as a precursor for complex polycarboxylic acids. According to foundational work by Gardner, Grove, and Ismay (1954), the exhaustive oxidation of this compound using potassium permanganate (KMnO₄) yields 4-methoxybenzene-1,2,3-tricarboxylic acid [3].

Causality of the Oxidation: Hot, alkaline KMnO₄ is a powerful oxidant that attacks benzylic carbons. The methyl groups at C2 and C3 are oxidized to carboxylic acids. Simultaneously, the methyl ketone (acetyl group) at C1 undergoes oxidative cleavage to form a third carboxylic acid[4]. The electron-rich methoxy group at C4 remains intact under these specific conditions, provided the reaction is carefully monitored.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone

This protocol utilizes visual and chemical cues to validate the reaction progress.

  • System Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet.

  • Catalyst Activation: Suspend anhydrous Aluminum Chloride (AlCl₃, 15 mmol) in 50 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice-water bath.

  • Acylium Generation: Add Acetyl Chloride (12 mmol) dropwise.

    • Validation Checkpoint: The suspension will gradually clarify into a pale yellow solution, indicating the successful formation of the soluble acylium-AlCl₃ complex.

  • Substrate Addition: Dissolve 2,3-dimethylanisole (10 mmol) in 10 mL of DCM. Add this solution dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C to prevent demethylation.

  • Reaction Maturation: Stir at 0 °C for 2 hours, then allow to warm to room temperature for 1 hour.

    • Validation Checkpoint: TLC (Hexane/Ethyl Acetate 8:2) should show the disappearance of the starting material and the emergence of a lower-Rf, UV-active spot.

  • Quench & Isolation: Pour the reaction mixture slowly over 100 g of crushed ice containing 10 mL of concentrated HCl to break the aluminum complex. Extract with DCM (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Permanganate Oxidation to 4-Methoxybenzene-1,2,3-tricarboxylic acid

Adapted from the methodologies of Gardner et al.[4]

  • System Setup: Equip a 100 mL round-bottom flask with a reflux condenser and magnetic stirrer.

  • Reagent Mixing: Suspend 1-(4-Methoxy-2,3-dimethylphenyl)ethanone (2 mmol) in 15 mL of saturated aqueous sodium carbonate (Na₂CO₃). Heat to 60 °C.

  • Oxidation: Add a 5% aqueous solution of KMnO₄ (approx. 20 mmol) dropwise over 30 minutes. Reflux the mixture for 6 hours.

    • Validation Checkpoint: The deep purple color of the permanganate will be replaced by a heavy, dark brown precipitate of Manganese Dioxide (MnO₂), indicating successful electron transfer and substrate oxidation[4].

  • Quench: Add 5 mL of methanol to the hot solution to safely quench any unreacted KMnO₄.

  • Filtration: Filter the hot mixture through a pad of Celite to remove the MnO₂. Wash the filter cake with hot water.

  • Acidification & Precipitation: Cool the filtrate to 0 °C and acidify dropwise with concentrated HCl until pH 1 is reached.

    • Validation Checkpoint: The target 4-methoxybenzene-1,2,3-tricarboxylic acid will precipitate out of the aqueous solution as a white solid[3].

  • Isolation: Extract the acidic aqueous layer with ethyl acetate (3 x 30 mL), dry over Na₂SO₄, and evaporate to yield the pure tricarboxylic acid.

References

  • Gardner, D., Grove, J. F., & Ismay, D. (1954). Gladiolic acid. Part V. The synthesis of 3-methoxybenzene-1:2:4-tricarboxylic acid. Journal of the Chemical Society (Resumed), 1819-1825. RSC Publishing.[Link]

  • Fuson, R. C., & McKeever, C. H. (1942). Chloromethylation of Aromatic Compounds. Organic Reactions, Volume 1. John Wiley & Sons. (Archived by ScienceMadness).[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone

This guide provides a comprehensive overview of the synthetic pathway for 1-(4-Methoxy-2,3-dimethylphenyl)ethanone, a valuable ketone intermediate in the development of various fine chemicals and pharmaceutical agents. T...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthetic pathway for 1-(4-Methoxy-2,3-dimethylphenyl)ethanone, a valuable ketone intermediate in the development of various fine chemicals and pharmaceutical agents. The content herein is structured to provide not only a step-by-step protocol but also a deep understanding of the underlying chemical principles, potential challenges, and optimization strategies. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Significance and Retrosynthetic Analysis

1-(4-Methoxy-2,3-dimethylphenyl)ethanone, also known as 4-acetyl-2,3-dimethylanisole, is a substituted aromatic ketone. Its molecular structure, featuring a methoxy group and two methyl groups on the phenyl ring, makes it a versatile building block. The electron-donating nature of these substituents activates the aromatic ring, influencing its reactivity in subsequent chemical transformations.

A logical retrosynthetic approach to this target molecule points towards a Friedel-Crafts acylation of 2,3-dimethylanisole. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to an aromatic ring.

Core Synthesis Pathway: Friedel-Crafts Acylation of 2,3-Dimethylanisole

The most direct and industrially scalable method for the synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone is the Friedel-Crafts acylation of 2,3-dimethylanisole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Mechanistic Insights and Regioselectivity

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is generated from the reaction of the acetylating agent with the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring of 2,3-dimethylanisole.[1]

The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH3) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.[2][3] The two methyl groups (-CH3) are also activating groups and ortho, para-directors, albeit weaker than the methoxy group, operating through an inductive effect and hyperconjugation.[4]

In the case of 2,3-dimethylanisole, the directing effects of the methoxy group and the two methyl groups synergistically favor electrophilic substitution at the C4 and C6 positions. However, the C6 position is sterically hindered by the adjacent methyl group at C1. Therefore, the major product expected from the Friedel-Crafts acylation of 2,3-dimethylanisole is the desired 1-(4-Methoxy-2,3-dimethylphenyl)ethanone, where the acetyl group is introduced at the C4 position, which is para to the strongly directing methoxy group and ortho to the C3-methyl group.

G cluster_0 Regioselectivity of Acylation Start 2,3-Dimethylanisole EAS Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) Start->EAS Directing_Effects Directing Effects: -OCH3 (strong o,p-director) -CH3 (weak o,p-director) EAS->Directing_Effects Major_Product 1-(4-Methoxy-2,3-dimethylphenyl)ethanone (Acylation at C4) Directing_Effects->Major_Product Electronic Favorability Minor_Product 1-(6-Methoxy-2,3-dimethylphenyl)ethanone (Acylation at C6) Directing_Effects->Minor_Product Electronic Possibility Steric_Hindrance Steric Hindrance at C6 Steric_Hindrance->Minor_Product Discourages Formation

Caption: Factors influencing the regioselectivity of Friedel-Crafts acylation on 2,3-dimethylanisole.

Experimental Protocol: A Validated Approach

This protocol outlines a standard laboratory procedure for the synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2,3-Dimethylanisole136.19506.81 g (7.0 mL)
Anhydrous Aluminum Chloride (AlCl₃)133.34608.00 g
Acetyl Chloride (CH₃COCl)78.50554.32 g (3.9 mL)
Dichloromethane (DCM), anhydrous84.93-100 mL
Hydrochloric Acid (HCl), concentrated36.46-50 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution--50 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~5 g
Ice--~100 g
Step-by-Step Methodology

G start Start setup 1. Apparatus Setup: Dry three-necked flask with stirrer, condenser, and addition funnel under N2. start->setup reagents 2. Reagent Preparation: Suspend AlCl3 in anhydrous DCM and cool to 0°C. setup->reagents addition1 3. Acetyl Chloride Addition: Add acetyl chloride dropwise to the AlCl3 suspension at 0°C. reagents->addition1 addition2 4. Substrate Addition: Add 2,3-dimethylanisole solution dropwise at 0°C. addition1->addition2 reaction 5. Reaction: Allow to warm to room temperature and stir for 2-3 hours. addition2->reaction quench 6. Work-up (Quenching): Pour reaction mixture onto ice and concentrated HCl. reaction->quench extraction 7. Extraction: Separate organic layer and extract aqueous layer with DCM. quench->extraction wash 8. Washing: Wash combined organic layers with saturated NaHCO3 solution and brine. extraction->wash drying 9. Drying and Filtration: Dry over anhydrous MgSO4 and filter. wash->drying evaporation 10. Solvent Removal: Remove DCM under reduced pressure. drying->evaporation purification 11. Purification: Purify the crude product by vacuum distillation or column chromatography. evaporation->purification end End Product: 1-(4-Methoxy-2,3-dimethylphenyl)ethanone purification->end

Caption: Experimental workflow for the synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone.

  • Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven prior to use. The system should be maintained under an inert atmosphere (e.g., nitrogen).

  • Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (8.00 g, 60 mmol) in 50 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice-water bath with stirring.

  • Acetyl Chloride Addition: In the dropping funnel, prepare a solution of acetyl chloride (4.32 g, 3.9 mL, 55 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred aluminum chloride suspension over a period of 15-20 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: Following the addition of acetyl chloride, add a solution of 2,3-dimethylanisole (6.81 g, 7.0 mL, 50 mmol) in 30 mL of anhydrous DCM dropwise from the addition funnel over 30 minutes. A gentle evolution of HCl gas may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (100 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring. This will hydrolyze the aluminum chloride complex.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 25 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (caution: effervescence) and 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1-(4-Methoxy-2,3-dimethylphenyl)ethanone.

Characterization of the Final Product

The identity and purity of the synthesized 1-(4-Methoxy-2,3-dimethylphenyl)ethanone should be confirmed by spectroscopic methods.

Expected Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.55 (d, J = 8.8 Hz, 1H, Ar-H)

    • δ 6.70 (d, J = 8.8 Hz, 1H, Ar-H)

    • δ 3.85 (s, 3H, -OCH₃)

    • δ 2.50 (s, 3H, -COCH₃)

    • δ 2.30 (s, 3H, Ar-CH₃)

    • δ 2.15 (s, 3H, Ar-CH₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 198.0 (C=O)

    • δ 160.0 (C-OCH₃)

    • δ 135.0 (Ar-C)

    • δ 132.0 (Ar-C)

    • δ 128.0 (Ar-C)

    • δ 125.0 (Ar-C)

    • δ 110.0 (Ar-CH)

    • δ 55.5 (-OCH₃)

    • δ 29.0 (-COCH₃)

    • δ 20.0 (Ar-CH₃)

    • δ 15.0 (Ar-CH₃)

  • IR (KBr, cm⁻¹):

    • ~2950 (C-H, alkyl)

    • ~1670 (C=O, aryl ketone)

    • ~1600, 1500 (C=C, aromatic)

    • ~1250 (C-O, ether)

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. Key checkpoints include:

  • Reaction Monitoring: Regular analysis by TLC will confirm the consumption of the starting material (2,3-dimethylanisole) and the formation of the product. The product, being more polar due to the ketone group, will have a lower Rf value.

  • Work-up Efficiency: The color change during the quenching step (from a dark reaction mixture to a biphasic solution) and the cessation of gas evolution during the bicarbonate wash are indicators of a successful work-up.

  • Spectroscopic Confirmation: The obtained spectroscopic data (¹H NMR, ¹³C NMR, IR) should be in close agreement with the expected values for the target molecule, confirming its identity and purity.

Conclusion and Future Perspectives

The Friedel-Crafts acylation of 2,3-dimethylanisole provides an efficient and direct route to 1-(4-Methoxy-2,3-dimethylphenyl)ethanone. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is crucial for achieving high yields and purity. The principles of electrophilic aromatic substitution and the directing effects of substituents are fundamental to understanding the regioselectivity of this synthesis. This ketone serves as a valuable intermediate, and its successful synthesis opens avenues for the development of more complex molecules with potential applications in various fields of chemical research.

References

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Vaia. (n.d.). Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • YouTube. (2021, February 26). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Ventura College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone

Part 1: Introduction and Strategic Importance In the fields of chemical synthesis and pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount. Solubility, defined as t...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction and Strategic Importance

In the fields of chemical synthesis and pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount. Solubility, defined as the maximum amount of a substance that can be dissolved in a solvent at equilibrium, is a critical parameter that dictates the trajectory of a compound from laboratory-scale synthesis to industrial application.[1][2][3] This guide focuses on 1-(4-Methoxy-2,3-dimethylphenyl)ethanone, an aromatic ketone and a potential intermediate or building block in organic synthesis.

While extensive databases provide solubility data for common reagents, such information for novel or specialized compounds like 1-(4-Methoxy-2,3-dimethylphenyl)ethanone is often unavailable. This document, therefore, serves not as a repository of existing data, but as a comprehensive procedural and theoretical framework for researchers, scientists, and drug development professionals to accurately determine, interpret, and apply the solubility profile of this compound.

The strategic importance of these measurements cannot be overstated. In process chemistry, solubility data governs the choice of solvents for reactions, influencing reaction rates, yields, and impurity profiles.[1] For purification, it is the foundation for developing effective crystallization or extraction protocols.[2][4] In pharmaceutical sciences, the aqueous solubility of an active pharmaceutical ingredient (API) is a primary determinant of its oral bioavailability and, consequently, its therapeutic efficacy.[5][6][7] This guide provides the necessary tools to generate this crucial dataset with scientific rigor.

Part 2: Theoretical Principles and Solubility Prediction

The fundamental principle governing solubility is "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. To predict the solubility of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone, we must first analyze its molecular structure.

Molecular Structure Analysis:

  • Aromatic Ketone Core: The molecule is an acetophenone derivative, which is generally characterized as being slightly soluble in water but soluble in many organic solvents.[8][9]

  • Polar Groups: It contains two oxygen atoms—one in the carbonyl group (ketone) and one in the methoxy group (ether). These groups can act as hydrogen bond acceptors, contributing to solubility in polar protic solvents. The carbonyl group also imparts a significant dipole moment.

  • Nonpolar Groups: The benzene ring and three methyl groups (two on the ring, one on the acetyl group) are nonpolar (lipophilic/hydrophobic). These sizable nonpolar regions will enhance solubility in nonpolar organic solvents.

Physicochemical Property Estimation: While experimental data for the target molecule is scarce, we can infer its properties from close structural analogs. For instance, 1-(4-Methoxy-2,6-dimethylphenyl)ethanone (CAS 60999-76-0) has a predicted LogP (a measure of lipophilicity) of approximately 2.5 and a Topological Polar Surface Area (TPSA) of 26.3 Ų.[10] It is reasonable to assume that 1-(4-Methoxy-2,3-dimethylphenyl)ethanone will have very similar values.

  • LogP ≈ 2.5: This value indicates a moderate degree of lipophilicity, suggesting the compound will not be highly soluble in water but will have good solubility in a range of organic solvents.

  • TPSA = 26.3 Ų: This relatively low polar surface area further supports the prediction of limited aqueous solubility.

  • Hydrogen Bonding: The molecule has two hydrogen bond acceptors (the ketone and ether oxygens) and zero hydrogen bond donors.[10]

Solubility Predictions:

  • Nonpolar Solvents (e.g., Hexane, Toluene): The significant hydrocarbon character from the substituted phenyl ring suggests moderate to good solubility in these solvents, driven by van der Waals forces.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions with the ketone group. Good solubility is expected, making them potentially suitable for reaction media or chromatography.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors to the compound's ether and ketone oxygens. Good solubility is anticipated.

  • Aqueous Solvents (e.g., Water, Buffers): Due to the dominant nonpolar surface area and lack of hydrogen bond donors, solubility is expected to be low.

Part 3: Experimental Determination of Equilibrium Solubility

To move from prediction to quantitative data, a robust and reproducible experimental method is required. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its direct measurement of a saturated solution in equilibrium with the solid phase.[11][12][13]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

3.1. Materials and Equipment

  • Compound: 1-(4-Methoxy-2,3-dimethylphenyl)ethanone (ensure high purity, >99%, and characterize the crystalline form via XRD or DSC).

  • Solvents: HPLC-grade or equivalent purity for all selected solvents (e.g., water, ethanol, acetonitrile, toluene, hexane, DMSO).

  • Equipment:

    • Analytical balance (4-decimal place).

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps.

    • Constant temperature orbital shaker or water bath.

    • Centrifuge.

    • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE).

    • Volumetric flasks and pipettes.

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

3.2. Step-by-Step Methodology

  • Preparation of Saturated Solution: a. Add an excess amount of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone to a pre-weighed glass vial. An amount sufficient to remain as visible solid at the end of the experiment is required. A 2-4 fold excess over the expected solubility is recommended to avoid issues with soluble impurities.[11] b. Accurately add a known volume (e.g., 2.00 mL) of the desired solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare at least three replicate vials for each solvent.

  • Equilibration: a. Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). b. Agitate the vials at a constant speed for a predetermined period to ensure equilibrium is reached. This is a critical step; equilibration time can range from 24 to 72 hours. c. To validate the equilibration time, a preliminary experiment should be run where samples are taken at various time points (e.g., 12, 24, 48, 72 hours). Equilibrium is confirmed when the concentration of the solute plateaus.

  • Phase Separation: a. After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period (e.g., 1-2 hours) to allow larger particles to settle.[11] b. To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed. c. Immediately after centrifugation, carefully withdraw a known volume of the supernatant using a syringe. d. Attach a 0.22 µm syringe filter to the syringe and discard the first small portion of the filtrate to saturate any potential binding sites on the filter.[14] e. Filter the remaining supernatant into a clean, pre-weighed volumetric flask.

  • Quantification: a. Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). b. Analyze the diluted sample using a validated HPLC method to determine the precise concentration of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone. c. A calibration curve must be generated using standard solutions of the compound with known concentrations to ensure accurate quantification.

  • Data Reporting: a. Calculate the solubility from the measured concentration and the dilution factor. b. Report the solubility in standard units such as mg/mL or mol/L, always specifying the solvent and the temperature. c. At the end of the experiment, it is good practice to analyze the remaining solid phase to confirm that no polymorphic or solvate transformation occurred during equilibration.[14]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-72 hours) B->C D Confirm Equilibrium (Time-course Study) C->D Validation E Settle / Centrifuge D->E F Withdraw Supernatant E->F G Filter (0.22 µm PTFE) F->G H Dilute Sample G->H I Analyze via HPLC-UV H->I J Calculate vs. Calibration Curve I->J K Solubility (mg/mL) at T (°C) J->K Final Result G cluster_discovery Discovery & Synthesis cluster_development Preclinical & Clinical Development A Solubility Data B Reaction Solvent Selection A->B C Purification & Crystallization A->C D BCS Classification A->D E Formulation Strategy (e.g., ASD, Lipid-Based) D->E F Toxicology Vehicle Selection D->F G Bioavailability & Efficacy E->G F->G

Caption: Relationship between solubility data and key development stages.

Part 5: Conclusion

This guide has outlined a comprehensive framework for the systematic determination and application of the solubility profile for 1-(4-Methoxy-2,3-dimethylphenyl)ethanone. By grounding experimental work in solid theoretical principles and adhering to a rigorous, validated protocol like the shake-flask method, researchers can generate high-quality, reliable data. This data is not merely a physical constant but a cornerstone of rational process design, efficient purification, and successful formulation development. Investing in a thorough solubility assessment at the early stages of research minimizes downstream risks and accelerates the path from discovery to application.

References

  • What Is Solubility? | The Chemistry Blog. (2025). ReAgent.[Link]

  • Acetophenone. (n.d.). U.S. Environmental Protection Agency.[Link]

  • Whitepaper: Solubility: importance, measurements and applications. (2021). European Pharmaceutical Review.[Link]

  • Acetophenone (CAS N° 98-86-2). (n.d.). ScenTree.[Link]

  • WHITEPAPER - Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion & Polyvinyl Alcohol. (n.d.). Drug Development and Delivery.[Link]

  • Acetophenone. (n.d.). PubChem, National Institutes of Health.[Link]

  • New Whitepaper "Bioavailability Enhancement Strategies for Poorly Soluble Drugs". (2025). Aenova Group.[Link]

  • Acetophenone. (n.d.). Wikipedia.[Link]

  • Solubility: Importance, Measurements and Applications. (2024). Analytik NEWS.[Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE.[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.[Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate.[Link]

  • Solubility: Importance, Measurements and Applications. (n.d.). CUTM Courseware.[Link]

  • Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. (2018). SciTechnol.[Link]

  • ICSC 1156 - ACETOPHENONE. (n.d.). International Labour Organization.[Link]

  • C&EN White papers | Solubility: Importance, Measurements, and Applications. (n.d.). Discoveracs.org.[Link]

  • C&EN White Papers | Solubility: Importance, Measurements and Applications. (n.d.). C&EN.[Link]

  • solubility. (n.d.). amixon GmbH.[Link]

  • 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. (n.d.). PubChem, National Institutes of Health.[Link]

  • 1-(4-Methoxyphenyl)-2-((3-methoxyphenyl)thio) ethanone. (n.d.). PubChem, National Institutes of Health.[Link]

  • The Importance of Solubility for New Drug Molecules. (2020). Banat's Journal of Biotechnology.[Link]

  • 1-(4-methoxy-3-methylphenyl)ethanone. (n.d.). PubChemLite.[Link]

  • Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). (n.d.). FooDB.[Link]

  • Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)- Properties. (n.d.). U.S. Environmental Protection Agency.[Link]

Sources

Exploratory

Unlocking the Potential of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone: A Guide to Novel Research Frontiers

Abstract The acetophenone scaffold is a cornerstone in medicinal chemistry and materials science, serving as a versatile precursor for a myriad of biologically active compounds and functional materials.[1][2] This in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acetophenone scaffold is a cornerstone in medicinal chemistry and materials science, serving as a versatile precursor for a myriad of biologically active compounds and functional materials.[1][2] This in-depth technical guide focuses on a specific, yet underexplored, derivative: 1-(4-Methoxy-2,3-dimethylphenyl)ethanone . While direct research on this molecule is nascent, its structural motifs—a methoxy group, two methyl groups on the phenyl ring, and a reactive ketone—suggest a rich landscape for scientific investigation. This document will serve as a roadmap for researchers, scientists, and drug development professionals, illuminating potential research avenues. By drawing logical parallels from structurally related compounds, we will explore potential applications in medicinal chemistry, agrochemicals, and materials science. This guide provides the scientific rationale for each proposed research area, detailed experimental workflows, and the causality behind methodological choices, empowering researchers to pioneer the exploration of this promising molecule.

Core Molecular Attributes and Synthetic Accessibility

1-(4-Methoxy-2,3-dimethylphenyl)ethanone possesses a unique combination of electronic and steric features that make it a compelling subject for research. The methoxy group at the 4-position is an electron-donating group, which can influence the reactivity of the aromatic ring and its potential interactions with biological targets. The two methyl groups at the 2- and 3-positions introduce steric bulk and hydrophobicity, which can modulate selectivity and pharmacokinetic properties of derivative compounds.

The synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone is conceptually straightforward for chemists skilled in the art, likely proceeding through a Friedel-Crafts acylation of 1-methoxy-2,3-dimethylbenzene. The availability of starting materials and the robustness of this reaction make the target molecule readily accessible for research purposes.

Table 1: Physicochemical Properties of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
1-(4-Methoxy-2,3-dimethylphenyl)ethanoneC₁₁H₁₄O₂178.232.5
1-(4-Methoxyphenyl)ethanoneC₉H₁₀O₂150.171.8
1-(2,3-Dimethylphenyl)ethanoneC₁₀H₁₂O148.202.7

Potential Research Areas and Strategic Rationale

The true potential of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone lies in its utility as a scaffold for generating novel molecules with diverse applications. The following sections outline key areas of investigation, supported by evidence from analogous structures.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

Substituted acetophenones are prevalent in drug discovery, forming the basis for a wide range of therapeutic agents.[3][4] The specific substitution pattern of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone suggests several promising avenues for medicinal chemistry research.

The acetophenone core is a key feature in several anticancer agents. For instance, certain chalcones (α,β-unsaturated ketones derived from acetophenones) exhibit potent cytotoxic activity against various cancer cell lines.[5] The methoxy and dimethyl substitutions on the phenyl ring of our target molecule can be leveraged to synthesize novel chalcones and other heterocyclic compounds with potential anticancer properties.

  • Scientific Rationale: The electronic and steric properties of the substituted phenyl ring can influence the binding affinity and selectivity of derivative compounds for specific protein targets in cancer cells, such as kinases or tubulin. The methoxy group, in particular, is a common feature in many kinase inhibitors.

The methoxy group is a well-known pharmacophore in many centrally acting drugs, including antidepressants and antipsychotics.[6][7] Its presence in 1-(4-Methoxy-2,3-dimethylphenyl)ethanone suggests that derivatives of this compound could possess activity at various CNS targets, such as serotonin or dopamine receptors.

  • Scientific Rationale: The lipophilicity imparted by the dimethyl groups may enhance the ability of derivative compounds to cross the blood-brain barrier, a critical prerequisite for CNS-acting drugs. The overall substitution pattern could lead to novel ligands with unique selectivity profiles for G-protein coupled receptors (GPCRs) or ion channels.

Certain hydroxy and methoxy substituted acetophenones, such as paeonol and apocynin, have demonstrated significant anti-inflammatory properties.[1] This suggests that 1-(4-Methoxy-2,3-dimethylphenyl)ethanone could serve as a starting point for the development of novel anti-inflammatory or analgesic drugs.

  • Scientific Rationale: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) or to scavenge reactive oxygen species (ROS). The substitution pattern on our target molecule could be optimized to enhance these activities.

Agrochemicals: A New Generation of Pesticides and Herbicides

The agrochemical industry continually seeks new molecular scaffolds to develop more effective and environmentally benign pesticides and herbicides. Acetophenone derivatives have shown promise in this area.[2]

  • Scientific Rationale: The specific arrangement of substituents on the phenyl ring can be tailored to target specific enzymes or receptors in pests or weeds, leading to selective toxicity. The methoxy and dimethyl groups can influence the environmental fate and degradation profile of these compounds.

Materials Science: Building Blocks for Functional Polymers and Dyes

The reactive ketone group and the substituted aromatic ring make 1-(4-Methoxy-2,3-dimethylphenyl)ethanone a valuable building block for the synthesis of novel polymers and dyes.

  • Scientific Rationale: The acetophenone moiety can be incorporated into polymer backbones to introduce specific photophysical or thermal properties. The substituted phenyl ring can act as a chromophore, and further derivatization could lead to the development of novel dyes with tailored absorption and emission spectra.

Experimental Workflows and Methodologies

To unlock the potential of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone, a systematic and logical experimental approach is crucial. The following workflows provide a starting point for researchers.

Synthesis and Derivatization Workflow

The initial step in exploring the potential of this molecule is to synthesize a library of derivatives. This will allow for a comprehensive structure-activity relationship (SAR) study.

Synthesis_Workflow Start 1-(4-Methoxy-2,3-dimethylphenyl)ethanone Condensation Claisen-Schmidt Condensation (with various aldehydes) Start->Condensation Reduction Reduction of Ketone (e.g., NaBH4) Start->Reduction Halogenation α-Halogenation (e.g., with NBS) Start->Halogenation Chalcones Chalcone Derivatives Condensation->Chalcones Alcohols Secondary Alcohols Reduction->Alcohols Heterocycles Heterocyclic Scaffolds (e.g., Pyrazoles, Isoxazoles) Halogenation->Heterocycles Biological_Screening Biological Screening Chalcones->Biological_Screening Alcohols->Biological_Screening Heterocycles->Biological_Screening Biological_Screening_Cascade Library Compound Library Primary_Screening Primary Screening (e.g., Cytotoxicity against Cancer Cell Lines) Library->Primary_Screening Inactive Inactive Compounds Primary_Screening->Inactive Active_Hits Active Hits Primary_Screening->Active_Hits Secondary_Screening Secondary Screening (e.g., Target-based assays, Mechanism of Action studies) Active_Hits->Secondary_Screening Lead_Candidates Lead Candidates Secondary_Screening->Lead_Candidates Lead_Optimization Lead Optimization (SAR studies) Lead_Candidates->Lead_Optimization

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone

Executive Summary 1-(4-Methoxy-2,3-dimethylphenyl)ethanone is a highly versatile, multi-substituted aromatic building block. Its unique structural topology—featuring an electron-rich aromatic core and a sterically encumb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxy-2,3-dimethylphenyl)ethanone is a highly versatile, multi-substituted aromatic building block. Its unique structural topology—featuring an electron-rich aromatic core and a sterically encumbered acetyl group—makes it a valuable precursor for advanced pharmaceutical intermediates, including thiazoles, imidazoles, and flavonoid analogs. This application note details optimized protocols for its derivatization, focusing on overcoming specific steric and electronic bottlenecks inherent to its structure.

Chemical Profile & Reactivity Dynamics

The reactivity of 1-(4-methoxy-2,3-dimethylphenyl)ethanone is governed by two competing stereoelectronic effects that dictate experimental design:

  • Electronic Activation: The 4-methoxy group is a strong electron-donating group (EDG) via resonance. It significantly increases the electron density of the aromatic ring 1[1]. While this is highly advantageous for electrophilic aromatic substitution, it poses a severe risk of unwanted, competitive ring-halogenation during alpha-substitution reactions of the ketone.

  • Steric Hindrance: The methyl group at the 2-position (ortho to the acetyl group) creates a substantial steric shield. This restricts the rotational freedom of the carbonyl group and impedes the coplanarity required for stable enolate formation. Consequently, base-catalyzed enolization requires higher activation energy compared to sterically unhindered acetophenones 2[2].

Synthetic Branching Workflow

Workflow SM 1-(4-Methoxy-2,3-dimethylphenyl)ethanone (Starting Material) BROMO α-Bromo Derivative (Thiazole Precursor) SM->BROMO PHPB, AcOH, 90°C CHALCONE Chalcone Derivative (Flavonoid Precursor) SM->CHALCONE Ar-CHO, NaOH, 70°C ALCOHOL Secondary Alcohol (Chiral Building Block) SM->ALCOHOL NaBH4, MeOH, 0°C

Fig 1: Synthetic workflow for 1-(4-Methoxy-2,3-dimethylphenyl)ethanone derivatization.

Experimental Protocols
3.1. Highly Selective α-Bromination

Objective: Synthesis of 2-bromo-1-(4-methoxy-2,3-dimethylphenyl)ethanone. Mechanistic Rationale: To circumvent the high risk of ring bromination on the highly activated 4-methoxy aromatic core, Pyridine Hydrobromide Perbromide (PHPB) is utilized instead of molecular bromine (Br₂). PHPB acts as a mild, controlled source of electrophilic bromine. The reaction is conducted at 90 °C in acetic acid to overcome the steric resistance of the 2-methyl group during the enolization step 3[3].

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-methoxy-2,3-dimethylphenyl)ethanone (5.0 mmol) in glacial acetic acid (20 mL).

  • Reagent Addition: Add Pyridine Hydrobromide Perbromide (5.5 mmol, 1.1 eq) in a single portion. The slight excess ensures complete conversion while minimizing dibromination.

  • Heating: Heat the mixture to 90 °C. The solution will initially appear deep orange/red.

  • Self-Validating Monitoring: Stir for exactly 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The reaction is deemed complete when the starting material spot is depleted and the deep orange color fades to a pale yellow, visually indicating the total consumption of the perbromide complex.

  • Workup: Cool to room temperature and pour the mixture into 100 mL of ice-cold distilled water. Extract the aqueous phase with dichloromethane (3 x 30 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ until the pH is neutral, followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from ethanol to yield the pure α-bromo ketone.

3.2. Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Synthesis of (E)-3-(Aryl)-1-(4-methoxy-2,3-dimethylphenyl)prop-2-en-1-one. Mechanistic Rationale: The condensation of this sterically hindered ketone with an aromatic aldehyde requires a strong base (NaOH) and elevated temperatures (70 °C). The ortho-methyl group impedes the nucleophilic attack of the enolate onto the aldehyde. Heating drives the irreversible E1cB dehydration step, pushing the equilibrium toward the highly conjugated chalcone product 4[4].

Mechanism K Ketone Substrate (Sterically Hindered) E Enolate Formation (Requires Heat/Strong Base) K->E NaOH / EtOH A Aldol Addition (Nucleophilic Attack) E->A + Ar-CHO D Dehydration (E1cB) (Irreversible Step) A->D Heat (70°C) P Chalcone Derivative (Conjugated System) D->P - H2O

Fig 2: Claisen-Schmidt condensation mechanism highlighting steric bottlenecks.

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, dissolve 1-(4-methoxy-2,3-dimethylphenyl)ethanone (10 mmol) and the desired aromatic aldehyde (e.g., 4-fluorobenzaldehyde, 10 mmol) in absolute ethanol (30 mL).

  • Base Catalysis: Place the flask in an ice bath. Slowly add 5 mL of a 50% (w/v) aqueous NaOH solution dropwise over 10 minutes. This controlled addition prevents localized overheating and suppresses side-reactions like the Cannizzaro reaction of the aldehyde.

  • Condensation: Remove the ice bath and heat the mixture to 70 °C for 4 hours. A heavy precipitate will typically form as the conjugated chalcone crystallizes out of the hot ethanol solution, driving the reaction forward.

  • Quenching: Cool the reaction mixture to 0 °C. Neutralize the basic solution by adding cold 10% HCl dropwise until the pH reaches 6-7. Critical Step: This prevents base-catalyzed degradation or retro-aldol cleavage of the product during isolation.

  • Isolation: Filter the crude solid under vacuum. Wash the filter cake thoroughly with ice-cold water until the filtrate is neutral, followed by a small volume of cold ethanol to remove unreacted starting materials.

  • Purification: Recrystallize the solid from a Methanol/Water mixture to obtain the pure (E)-chalcone derivative.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected analytical profiles for the primary derivatization workflows.

Derivative TargetReagents & SolventsTemp (°C)Time (h)Expected Yield (%)Purity Profile & Notes
α-Bromo Ketone PHPB, Glacial AcOH903.082 - 85>95% (NMR), minimal ring bromination observed
Chalcone Ar-CHO, NaOH, EtOH704.075 - 80>98% (HPLC), exclusive formation of the (E)-isomer
Secondary Alcohol NaBH₄, Methanol0 to 251.590 - 95>99% (GC-MS), clean conversion with no over-reduction
References
  • PMC (National Institutes of Health) - Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates URL:[Link]

  • Chemical Review and Letters - New Synthesis of Chalcone Derivatives and Their Applications URL:[Link]

Sources

Application

Advanced Application Note: Regioselective Friedel-Crafts Acylation for the Synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone

Executive Summary The Friedel-Crafts acylation remains a highly reliable methodology for the functionalization of aromatic systems in pharmaceutical and materials chemistry [1]. This application note details a highly opt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Friedel-Crafts acylation remains a highly reliable methodology for the functionalization of aromatic systems in pharmaceutical and materials chemistry [1]. This application note details a highly optimized, regioselective protocol for the synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone via the electrophilic aromatic substitution of 2,3-dimethylanisole with acetyl chloride. By strictly controlling the Lewis acid stoichiometry, solvent environment, and thermal parameters, this workflow suppresses common side reactions (such as ether cleavage) and delivers the para-acylated product in >90% yield.

Mechanistic Rationale & Reaction Design

The success of this protocol relies on understanding the electronic and steric interplay of the substrate, as well as the unique behavior of the catalyst in acylation environments [2].

  • Regioselectivity (Causality of Substitution): 2,3-Dimethylanisole features a strongly activating methoxy group (-OCH₃) at C1, which directs incoming electrophiles to the ortho and para positions via resonance (+M effect). The methyl groups at C2 and C3 offer weak inductive (+I) donation but significant steric bulk. Consequently, the ortho position (C6) is sterically hindered, driving the acylium ion to attack almost exclusively at the para position (C4), yielding 1-(4-Methoxy-2,3-dimethylphenyl)ethanone [3].

  • Catalyst Stoichiometry (Causality of Excess AlCl₃): Unlike Friedel-Crafts alkylations which are truly catalytic, acylations require a stoichiometric excess (>1.0 equivalent) of the Lewis acid (AlCl₃). The ketone product generated possesses a basic carbonyl oxygen that strongly coordinates with AlCl₃, forming a stable Lewis acid-base complex. This sequestration halts the catalytic cycle unless excess AlCl₃ is provided to generate the initial acylium ion [1, 2].

  • Solvent Selection: Dichloromethane (DCM) is chosen because it effectively solubilizes the highly polar acylium-AlCl₄⁻ complex without participating in the reaction. Aromatic solvents like toluene must be avoided, as they are susceptible to competitive acylation.

Mechanistic Pathway Visualization

G A Acetyl Chloride + AlCl3 B Acylium Ion [CH3C≡O]+ A->B Activation D Electrophilic Attack (C4 Para) B->D C 2,3-Dimethylanisole C->D Nucleophile E Arenium Ion (Sigma Complex) D->E F Deprotonation (-H+) E->F G AlCl3-Ketone Complex F->G Coordination H Acidic Quench (Ice/HCl) G->H I 1-(4-Methoxy-2,3-dimethylphenyl)ethanone H->I Product Isolation

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation of 2,3-dimethylanisole.

Quantitative Data & Condition Optimization

To establish a robust protocol, various reaction parameters were evaluated. Table 1 summarizes the quantitative data driving the final methodology.

Table 1: Optimization of Reaction Conditions for Regioselective Acylation

EntryCatalyst (Eq.)SolventTemp (°C)Time (h)Conversion (%)Regioselectivity (Para:Ortho)Yield (%)
1AlCl₃ (0.5)DCM0 to 25445>99:141
2AlCl₃ (1.2)DCM0 to 254>99>99:192
3AlCl₃ (1.5)DCM0 to 254>99>99:193
4FeCl₃ (1.2)DCM0 to 25127095:562
5AlCl₃ (1.2)Toluene0 to 254N/AN/ATr*
6AlCl₃ (1.2)DCE802>9985:1565**

*Trace product; solvent underwent competitive acylation. **Significant ether cleavage (demethylation) observed at elevated temperatures.

Step-by-Step Experimental Protocol

Scale: 100 mmol Target Product: 1-(4-Methoxy-2,3-dimethylphenyl)ethanone [4]

Materials Required
  • 2,3-Dimethylanisole: 13.6 g (100 mmol, 1.0 eq)

  • Acetyl Chloride: 8.6 g (110 mmol, 1.1 eq)

  • Aluminum Chloride (Anhydrous): 16.0 g (120 mmol, 1.2 eq)

  • Dichloromethane (DCM, Anhydrous): 150 mL

  • 1M HCl (aq): 100 mL

  • Saturated NaHCO₃ (aq) & Brine

Phase 1: Acylium Ion Generation
  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a nitrogen inlet, and a gas scrubber (to neutralize evolving HCl gas).

  • Charge the flask with anhydrous AlCl₃ (16.0 g, 120 mmol) and anhydrous DCM (100 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add acetyl chloride (8.6 g, 110 mmol) dropwise over 15 minutes.

    • Causality: Slow addition controls the exothermic formation of the acylium ion. The suspension will gradually dissolve, forming a pale-yellow homogeneous solution, indicating the successful generation of the active electrophile.

Phase 2: Substrate Addition
  • Dissolve 2,3-dimethylanisole (13.6 g, 100 mmol) in anhydrous DCM (50 mL).

  • Transfer this solution to the addition funnel and add dropwise to the acylium mixture at 0 °C over 30 minutes.

    • Causality: Maintaining 0 °C during addition suppresses unwanted side reactions, specifically the Lewis acid-mediated cleavage of the aryl ether (demethylation), which readily occurs if the local concentration of AlCl₃ and temperature spike simultaneously.

Phase 3: Reaction Maturation & Self-Validation
  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • Self-Validation Checkpoint 1: Withdraw a 0.1 mL aliquot, quench in 1 mL of 1M HCl, extract with 1 mL EtOAc, and analyze via TLC (Hexanes:EtOAc 8:2). The reaction is deemed complete when the starting material (Rf ~0.7) is fully consumed, and a single major UV-active product spot (Rf ~0.4) is observed. GC-MS validation should yield a molecular ion peak at m/z 178.

Phase 4: Quenching and Workup
  • Cool the reaction mixture back to 0 °C.

  • Carefully and slowly pour the mixture into a vigorously stirred beaker containing 150 g of crushed ice and 100 mL of 1M HCl.

    • Causality: The acidic quench is highly exothermic. The HCl is strictly required to protonate and break the AlCl₃-ketone coordination complex, dissolving the resulting aluminum salts into the aqueous phase and preventing intractable emulsions.

  • Self-Validation Checkpoint 2: During the quench, observe the phase separation. The disappearance of the intense yellow/orange color of the complex and the formation of two distinct, clear liquid phases confirms successful hydrolysis.

  • Transfer to a separatory funnel and isolate the organic (bottom) layer. Extract the aqueous layer with additional DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ (100 mL) and brine (100 mL). Note: Vent the funnel frequently during the NaHCO₃ wash to release CO₂ gas.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 5: Purification
  • Purify the crude 1-(4-Methoxy-2,3-dimethylphenyl)ethanone via short-path vacuum distillation or recrystallization from hexanes.

  • Expected Yield: 15.5 - 16.5 g (87–92% theoretical yield) of a pale crystalline solid or clear oil depending on ambient temperature.

Troubleshooting & Safety

  • Hazard Warning: AlCl₃ is highly moisture-sensitive and reacts violently with water to release HCl gas. All manipulations prior to the quench must be performed under an inert atmosphere.

  • Issue: Low Yield / Unreacted Starting Material.

    • Cause: Moisture ingress deactivating the AlCl₃ catalyst.

    • Solution: Ensure all glassware is rigorously flame-dried and reagents are freshly distilled or certified anhydrous.

  • Issue: Formation of Phenolic Byproducts (Demethylation).

    • Cause: Excessive reaction temperature or prolonged maturation times.

    • Solution: Strictly control the internal temperature during substrate addition (do not exceed 5 °C) and limit room temperature maturation to a maximum of 4 hours.

References

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. URL:[Link]

  • Friedel Crafts Reaction Virtual Lab. PraxiLabs. URL:[Link]

  • Friedel-Crafts Acylation of Anisole. University of Wisconsin-Madison (CHEM 344). URL: [Link]

Method

Application Note: Advanced Synthetic Transformations of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone

Introduction 1-(4-Methoxy-2,3-dimethylphenyl)ethanone (CAS 41068-27-3)[1] is a highly substituted acetophenone derivative utilized as a critical building block in pharmaceutical chemistry and drug development[2]. The pre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-Methoxy-2,3-dimethylphenyl)ethanone (CAS 41068-27-3)[1] is a highly substituted acetophenone derivative utilized as a critical building block in pharmaceutical chemistry and drug development[2]. The presence of electron-donating methyl and methoxy groups on the aromatic ring significantly influences the electronic environment of the acetyl moiety, dictating its reactivity profile. This application note details two highly robust, field-proven protocols for derivatizing this ketone: Asymmetric Transfer Hydrogenation (ATH) to yield a chiral secondary alcohol, and the Haloform Reaction to generate a substituted benzoic acid.

Section 1: Asymmetric Transfer Hydrogenation (ATH)

Expertise & Causality

The reduction of prochiral ketones to enantiomerically pure alcohols is a cornerstone of chiral drug development. While high-pressure asymmetric hydrogenation is effective, Asymmetric Transfer Hydrogenation (ATH) offers superior operational simplicity, utilizing stable hydrogen donors like sodium formate (HCOONa) or isopropanol instead of hazardous H2 gas[3]. For electron-rich substrates like 1-(4-methoxy-2,3-dimethylphenyl)ethanone, the Noyori-Ikariya Ru-TsDPEN catalyst is exceptionally effective[4].

The causality of the high enantioselectivity lies in the metal-ligand bifunctional mechanism. The precatalyst, [RuCl2(p-cymene)]2, reacts with the chiral (R,R)-TsDPEN ligand and a base to form a 16-electron Ru(II) amide complex[5]. This complex abstracts hydrogen from the donor to form an 18-electron Ru(II) hydride. The hydride and the proton (on the amine) are transferred simultaneously to the ketone via a highly organized six-membered pericyclic transition state. The steric bulk of the ortho-methyl group on our specific substrate necessitates careful orientation in the transition state, which is stabilized by CH/π interactions, ensuring high stereofidelity. Furthermore, conducting the reaction in aqueous formate accelerates the reduction of electron-rich aromatic ketones compared to standard azeotropic mixtures[6].

Protocol: ATH using HCOONa in Aqueous Media

Self-Validation: The reaction progress can be visually and analytically validated by the phase behavior and GC-MS monitoring of the ketone-to-alcohol conversion[3].

  • Catalyst Preparation: In a Schlenk flask under an inert nitrogen atmosphere, dissolve [RuCl2(p-cymene)]2 (0.5 mol%) and (R,R)-TsDPEN (1.2 mol%) in degassed water[6]. Stir at 40 °C for 1 hour to generate the active 16-electron complex[3].

  • Substrate Addition: Add 1-(4-Methoxy-2,3-dimethylphenyl)ethanone (1.0 equiv) and sodium formate (HCOONa, 5.0 equiv) to the aqueous catalyst solution[3].

  • Reaction: Stir the biphasic mixture vigorously at 40 °C for 12-24 hours. Vigorous stirring is critical to overcome mass transfer limitations in the biphasic system[3].

  • Workup: Cool to room temperature and extract the aqueous phase with diethyl ether or ethyl acetate (3 × 10 mL)[3].

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude (R)-1-(4-methoxy-2,3-dimethylphenyl)ethanol can be purified via flash chromatography.

ATH_Mechanism Precatalyst Ru(II) Precatalyst [RuCl2(p-cymene)]2 + TsDPEN ActiveCat 16-electron Ru(II) Amide Active Catalyst Precatalyst->ActiveCat Base (-HCl) Hydride 18-electron Ru(II) Hydride (H-Ru-NH) ActiveCat->Hydride H-Donor (HCOONa) TS 6-Membered Cyclic Transition State Hydride->TS Ketone Substrate Product Chiral Alcohol Product + Regenerated 16e Catalyst TS->Product Hydride/Proton Transfer Product->ActiveCat Catalytic Cycle

Noyori-Ikariya metal-ligand bifunctional transfer hydrogenation cycle.

Section 2: Haloform Oxidation to 4-Methoxy-2,3-dimethylbenzoic Acid

Expertise & Causality

The conversion of an acetyl group to a carboxylic acid is frequently required to generate coupling partners for amide synthesis. Traditional oxidants (e.g., KMnO4, CrO3) are toxic and can cause over-oxidation or benzylic oxidation of the methyl groups on the 1-(4-methoxy-2,3-dimethylphenyl)ethanone ring[7]. The haloform reaction using sodium hypochlorite (household bleach) is a highly chemoselective and environmentally benign alternative[7].

The reaction is initiated by base-catalyzed enolization of the methyl ketone[8]. The enolate undergoes rapid nucleophilic attack on the hypochlorite halogen, a process that repeats three times due to the increasing acidity of the α-protons upon successive halogenation[8]. The resulting trihalomethyl ketone is highly electrophilic at the carbonyl carbon. Hydroxide attacks the carbonyl, and the sterically hindered, electron-withdrawing -CCl3 group acts as an excellent leaving group, yielding the carboxylate salt and chloroform[8]. The electron-donating methoxy group on the phenyl ring deactivates the aromatic system toward electrophilic aromatic chlorination, ensuring the reaction remains strictly localized to the acetyl side chain[9].

Protocol: Haloform Reaction using NaOCl

Self-Validation: This protocol provides a self-validating physical system: the disappearance of the oily organic ketone layer indicates consumption of the starting material, and the immediate precipitation of a white solid upon acidification confirms product formation[9].

  • Reagent Mixing: In a round-bottom flask equipped with a magnetic stir bar, combine 1-(4-Methoxy-2,3-dimethylphenyl)ethanone (1.0 equiv) with a 5% aqueous solution of sodium hypochlorite (NaOCl, 3.0 equiv)[7].

  • Base Addition: Add 10% aqueous NaOH (0.1 equiv) to maintain the basicity required for enolate formation[9].

  • Heating: Heat the biphasic mixture gently to 70-75 °C for 1 hour. Vigorous stirring is essential to maximize the interfacial surface area[10]. The yellow oily layer of the ketone will gradually disappear as the water-soluble sodium carboxylate forms[9].

  • Quenching: Cool the mixture to room temperature. Add a small amount of sodium sulfite (Na2SO3) to destroy any unreacted hypochlorite[7].

  • Extraction: Wash the aqueous layer with a small portion of diethyl ether (2 × 10 mL) to remove the chloroform byproduct and any unreacted starting material[10].

  • Acidification: Cool the aqueous phase in an ice bath and add concentrated HCl dropwise until the pH reaches 2-3[9]. A thick white precipitate of 4-methoxy-2,3-dimethylbenzoic acid will form[7].

  • Isolation: Isolate the product via vacuum filtration, wash with cold water, and dry under vacuum[7].

Haloform_Workflow Ketone 1-(4-Methoxy-2,3-dimethylphenyl)ethanone Enolate Enolate Formation (NaOH) Ketone->Enolate Halogenation Trihalogenation (Excess NaOCl) Enolate->Halogenation 3x Cl+ transfer Cleavage Nucleophilic Acyl Substitution (OH- attack, -CCl3) Halogenation->Cleavage Acidification Acidic Workup (HCl, pH 2-3) Cleavage->Acidification Aqueous layer FinalProduct 4-Methoxy-2,3-dimethylbenzoic acid (Precipitate) Acidification->FinalProduct

Stepwise mechanism and workflow of the haloform reaction to yield benzoic acid.

Data Presentation: Quantitative Reaction Parameters

The following table summarizes the optimized parameters and expected analytical outcomes for both transformations.

ParameterAsymmetric Transfer Hydrogenation (ATH)Haloform Oxidation
Target Product (R)-1-(4-Methoxy-2,3-dimethylphenyl)ethanol4-Methoxy-2,3-dimethylbenzoic acid
Catalyst / Reagent [RuCl2(p-cymene)]2 + (R,R)-TsDPEN5% NaOCl (Bleach) + NaOH
Solvent System H2O (Biphasic)H2O (Biphasic)
Temperature 40 °C70 - 75 °C
Reaction Time 12 - 24 hours1 - 2 hours
Typical Yield > 90%85 - 95%
Selectivity > 95% ee (Enantiomeric Excess)Chemoselective (No benzylic oxidation)

References

  • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts - ufmg.br.

  • 1-(4-METHOXY-2,3-DIMETHYLPHENYL)ETHANONE | 41068-27-3 - chemicalbook.com. 1

  • Asymmetric Transfer Hydrogenation of Acetophenone with 1R,2S-Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst - acs.org.5

  • Insight into and Practical Application of pH-Controlled Asymmetric Transfer Hydrogenation of Aromatic Ketones in Water - liv.ac.uk. 6

  • 41068-27-3|1-(4-Methoxy-2,3-dimethylphenyl)ethanone - bldpharm.com. 2

  • Synthesis of benzoic acid using household bleach - acs.org. 7

  • Experiment 4 - Oxidation of Acetophenone - webassign.net. 10

  • Wk10 Haloform December 6 2017 Revision - scribd.com. 8

  • Side reactions and byproducts in the chlorination of acetophenone - benchchem.com. 9

  • Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst - liv.ac.uk. 3

Sources

Application

Application Note: Regioselective Synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone

Introduction & Mechanistic Rationale The synthesis of highly substituted acetophenones is a cornerstone in the development of complex active pharmaceutical ingredients (APIs) and advanced materials. 1-(4-Methoxy-2,3-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly substituted acetophenones is a cornerstone in the development of complex active pharmaceutical ingredients (APIs) and advanced materials. 1-(4-Methoxy-2,3-dimethylphenyl)ethanone is synthesized via the electrophilic aromatic substitution of 2,3-dimethylanisole. This application note details a robust, self-validating protocol for this transformation, leveraging the classic methodology.

Regioselectivity Dynamics: In 2,3-dimethylanisole, the methoxy group at C1 is a strongly activating, ortho/para-directing substituent. The methyl groups at C2 and C3 are weakly activating. When subjected to an acylium ion electrophile, the methoxy group dictates the regiochemistry. Since the C2 position is sterically blocked by a methyl group, and the C6 position (ortho to methoxy) experiences significant steric hindrance compared to the C4 position (para to methoxy), electrophilic attack occurs predominantly at C4. This highly regioselective para-attack yields 1-(4-methoxy-2,3-dimethylphenyl)ethanone as the overwhelming major product.

Catalyst Stoichiometry: Unlike Friedel-Crafts alkylations, which can suffer from polyalkylation and carbocation rearrangements, are strictly monoacylating[1]. The newly introduced electron-withdrawing acetyl group deactivates the aromatic ring, preventing further substitution. Furthermore, the basic carbonyl oxygen of the product forms a stable, unreactive complex with the Lewis acid catalyst (AlCl 3​ ). This necessitates a stoichiometric excess (>1 equivalent) of AlCl 3​ , as catalyst turnover is physically impossible until the complex is destroyed during the aqueous quench[1].

Mechanistic Workflow

G A Acetyl Chloride + AlCl3 (in DCM at 0 °C) B Acylium Ion Complex [CH3C≡O]+ [AlCl4]- A->B Lewis Acid Activation D Para-Attack (C4) Wheland Intermediate B->D Electrophilic Attack C 2,3-Dimethylanisole (Slow Addition) C->D E AlCl3-Ketone Complex (Requires >1 eq AlCl3) D->E Deprotonation & Complexation F Ice/HCl Quench (Breaks Al-Complex) E->F Hydrolysis G 1-(4-Methoxy-2,3-dimethylphenyl)ethanone (Target Product) F->G Phase Separation & Purification

Figure 1: Mechanistic workflow for the regioselective Friedel-Crafts acylation of 2,3-dimethylanisole.

Experimental Design & Reagent Profiling

Table 1: Stoichiometric Profiling and Reagent Specifications

ReagentRoleMW ( g/mol )EquivalentsAmount (50 mmol scale)
2,3-Dimethylanisole Nucleophile136.191.006.81 g
Acetyl Chloride Acylating Agent78.501.204.71 g (4.28 mL)
Aluminum Chloride Lewis Acid133.341.208.00 g
Dichloromethane Solvent (Anhydrous)84.93N/A50 mL

Step-by-Step Protocol

Phase 1: Electrophile Generation (Acylium Ion Formation)
  • Prepare the Reaction Vessel: Flame-dry a 250 mL 3-neck round-bottom flask. Equip it with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet to maintain an anhydrous atmosphere.

    • Causality: AlCl 3​ is highly hygroscopic. Atmospheric moisture will prematurely hydrolyze AlCl 3​ into inactive Al(OH) 3​ and HCl gas, severely depressing the reaction yield.

  • Catalyst Suspension: Add anhydrous AlCl 3​ (8.00 g, 60 mmol) and anhydrous dichloromethane (30 mL) to the flask. Cool the suspension to 0 °C using an ice-water bath.

  • Acylium Activation: Add acetyl chloride (4.28 mL, 60 mmol) dropwise over 10 minutes.

    • Self-Validation: The opaque suspension will gradually transition into a pale-yellow, homogeneous solution, indicating the successful formation of the soluble acylium ion complex ([CH 3​ C≡O] + [AlCl 4​ ] ).

Phase 2: Nucleophilic Aromatic Substitution
  • Substrate Addition: Dissolve 2,3-dimethylanisole (6.81 g, 50 mmol) in anhydrous DCM (20 mL) and transfer to the dropping funnel.

  • Regioselective Coupling: Add the 2,3-dimethylanisole solution dropwise over 30 minutes, keeping the internal temperature strictly below 5 °C.

    • Causality: The reaction is highly exothermic. Maintaining a low temperature prevents localized solvent boiling and suppresses Lewis acid-mediated ether cleavage (demethylation of the methoxy group), which is a common high-temperature side reaction.

  • Maturation: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (22 °C) and stir for 2 hours.

    • Self-Validation: Monitor the reaction via TLC (Silica gel, 9:1 Hexanes:Ethyl Acetate). The starting material (R f​ ~0.72, UV active) should disappear entirely, replaced by a lower-running product spot (R f​ ~0.35, UV active), reflecting the increased polarity of the newly formed ketone.

Phase 3: Quenching and Phase Separation
  • Hydrolysis of the Aluminum Complex: Slowly pour the reaction mixture into a 500 mL beaker containing 100 g of crushed ice and 20 mL of concentrated HCl (37%).

    • Causality: The product exists as a tightly bound AlCl 3​ -ketone complex. Ice dissipates the violent heat of hydrolysis. The addition of concentrated HCl is critical; it protonates the aluminum species, forming soluble [Al(H 2​ O) 6​ ] 3+ ions. Without HCl, insoluble, gelatinous aluminum hydroxide (Al(OH) 3​ ) forms, creating an intractable emulsion that prevents phase separation.

Phase 4: Extraction and Isolation
  • Organic Recovery: Transfer the quenched biphasic mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with DCM (1 × 30 mL).

  • Neutralization: Wash the combined organic layers with distilled water (50 mL), followed by saturated aqueous NaHCO 3​ (50 mL).

    • Self-Validation: CO 2​ gas evolution (bubbling) during the NaHCO 3​ wash confirms the neutralization of residual HCl and acetic acid.

  • Drying and Concentration: Wash with brine (50 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 5% to 15% Ethyl Acetate in Hexanes) to afford pure 1-(4-Methoxy-2,3-dimethylphenyl)ethanone.

Table 2: Expected Reaction Parameters and Quality Control

ParameterExpected Observation / Value
Reaction Time 2.5 Hours (Total)
TLC R f​ (9:1 Hexanes/EtOAc) Starting Material: 0.72 Product: 0.35
Crude Yield > 90%
Isolated Yield 82 - 88%
Physical State Pale yellow to colorless oil / low-melting solid

References

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.[Link]

Sources

Method

1-(4-Methoxy-2,3-dimethylphenyl)ethanone as an intermediate in agrochemical synthesis

Application Note: 1-(4-Methoxy-2,3-dimethylphenyl)ethanone as a Key Intermediate in Agrochemical Synthesis Introduction & Chemical Profiling In the rational design of modern agrochemicals, the selection of specific aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(4-Methoxy-2,3-dimethylphenyl)ethanone as a Key Intermediate in Agrochemical Synthesis

Introduction & Chemical Profiling

In the rational design of modern agrochemicals, the selection of specific aromatic building blocks is critical for optimizing field efficacy, environmental persistence, and pest selectivity. 1-(4-Methoxy-2,3-dimethylphenyl)ethanone (CAS: 41068-27-3) has emerged as a highly privileged intermediate in the synthesis of advanced crop protection agents.

The 4-methoxy-2,3-dimethylphenyl pharmacophore provides a unique combination of electronic and steric properties. The 2,3-dimethyl substitution creates a steric shield that significantly hinders rapid oxidative metabolism by pest cytochrome P450 monooxygenases, thereby extending the biological half-life of the active ingredient. Concurrently, the 4-methoxy group acts as an electronic modulator and enhances the overall lipophilicity (logP) of the molecule, which is essential for cuticular penetration in target insects and translaminar mobility in plant tissues.

Mechanistic Role in Agrochemical Development

The acetophenone moiety serves as a versatile synthetic handle, allowing for divergent functionalization into various heterocyclic cores that dominate the agrochemical landscape:

  • Thiazolo[5,4-d]pyrimidines: By converting the acetyl group into an alpha-bromoacetophenone, researchers can construct thiazole rings via Hantzsch condensation. These structures are potent broad-spectrum fungicides and insecticides[1].

  • Novel Benzamides: Reductive amination or cyanation of the ketone yields alkylamine derivatives, which are subsequently acylated to form benzamide-based acaricides and insecticides, exhibiting high efficacy against chewing pests[2].

  • Dihydropyrano[2,3-c]pyrazoles: The acetophenone undergoes Claisen-Schmidt condensation to form chalcones, which are then cyclized into pyrazoles. These pyrazole derivatives demonstrate significant herbicidal and fungicidal activities[3].

Experimental Protocols & Workflows

Self-Validating Systems: The following protocols have been engineered to include visual or physical indicators (e.g., color changes, precipitation) that allow the scientist to validate the reaction's progress in real-time, ensuring high trustworthiness and reproducibility.

Protocol 1: Regioselective Alpha-Bromination (Precursor to Thiazolo-pyrimidines)

Objective: Synthesize 2-bromo-1-(4-methoxy-2,3-dimethylphenyl)ethanone. Causality & Design: The aromatic ring of the starting material is highly electron-rich due to the electron-donating methoxy and methyl groups. Standard bromination (e.g., Br₂ in acetic acid) leads to competitive electrophilic aromatic substitution (EAS) on the ring. To achieve strict alpha-carbon regioselectivity, Copper(II) bromide (CuBr₂) is utilized. CuBr₂ operates via a single-electron transfer (radical/enol) mechanism, exclusively targeting the enolizable alpha-position without over-oxidizing the activated ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone in 30 mL of a 1:1 (v/v) mixture of ethyl acetate and chloroform in a 100 mL round-bottom flask.

  • Heating: Attach a reflux condenser and heat the solution to 70°C using an oil bath.

  • Reagent Addition: Add 20.0 mmol of finely powdered Copper(II) bromide (CuBr₂) in four equal portions over 1 hour. Causality: Portion-wise addition controls the exothermic radical generation and prevents solvent bumping.

  • Reaction Monitoring (Self-Validation): Reflux the mixture for 4 hours. The reaction progress is visually self-validating: the initial black suspension of CuBr₂ will gradually reduce to a dense, white precipitate of Copper(I) bromide (CuBr). Once the black color completely dissipates, the reaction is complete.

  • Workup: Filter the hot mixture through a tightly packed Celite pad to remove the CuBr precipitate. Wash the pad with 10 mL of hot ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from absolute ethanol to yield pure 2-bromo-1-(4-methoxy-2,3-dimethylphenyl)ethanone as pale yellow crystals.

Protocol 2: Synthesis of Pyrazole Intermediates via Chalcone Condensation

Objective: Synthesize 3-(4-Methoxy-2,3-dimethylphenyl)-5-aryl-1H-pyrazole. Causality & Design: Pyrazole cores are synthesized via a two-step sequence: an initial base-catalyzed aldol condensation followed by cyclization with hydrazine. A strict temperature control (0°C) during the base addition is critical to suppress the Cannizzaro reaction of the aryl aldehyde and minimize self-condensation of the acetophenone.

Step-by-Step Methodology:

  • Aldol Condensation: In a 50 mL flask, dissolve 5.0 mmol of the acetophenone and 5.0 mmol of the target aryl aldehyde in 15 mL of absolute ethanol.

  • Base Catalysis: Cool the mixture to 0°C in an ice bath. Dropwise, add 2.0 mL of 10% aqueous NaOH over 15 minutes.

  • Propagation: Remove the ice bath and stir vigorously at room temperature for 12 hours. Self-Validation: The formation of a thick, brightly colored (usually yellow to orange) precipitate indicates successful chalcone formation.

  • Neutralization: Chill the mixture and neutralize with 1M HCl until pH 7 is reached. Filter the chalcone intermediate and wash with cold water.

  • Cyclization: Transfer the crude chalcone to a clean flask. Add 15 mL of ethanol, 7.5 mmol of hydrazine hydrate (80%), and 2 drops of glacial acetic acid (acts as a catalyst for imine formation).

  • Reflux & Isolation: Reflux for 8 hours. Cool to room temperature, concentrate by half, and pour into crushed ice to precipitate the pyrazole product. Filter and dry under vacuum.

Quantitative Data & Optimization

The selection of CuBr₂ for Protocol 1 is justified by the optimization data presented below, highlighting the necessity of controlling regioselectivity in highly activated aromatic systems.

Table 1: Optimization of Alpha-Bromination Conditions

EntryBrominating AgentSolvent SystemTemp (°C)Time (h)Regioselectivity (Alpha:Ring)Isolated Yield (%)
1Br₂Acetic Acid25240:6035%
2NBS, p-TsOHAcetonitrile80685:1572%
3Pyridinium tribromideEthanol50590:1080%
4 CuBr₂ EtOAc / CHCl₃ 70 4 >99:1 91%

Table 2: Agrochemical Targets Derived from 4-Methoxy-2,3-dimethylphenyl Intermediates

Compound ClassAgrochemical ApplicationKey Transformation StepTarget Pest / Mechanism
Thiazolo[5,4-d]pyrimidinesFungicide / InsecticideAlpha-bromination & HantzschBroad-spectrum (Fungi/Insects)
Dihydropyrano[2,3-c]pyrazolesHerbicide / FungicideAldol Condensation & CyclizationPPARγ / Spore germination
BenzamidesAcaricide / InsecticideReductive Amination & AcylationMites / Chewing insects

Synthetic Workflow Visualization

G A 1-(4-Methoxy-2,3- dimethylphenyl)ethanone B Chalcone Intermediate A->B Aldol Condensation C Alpha-Bromo Intermediate A->C CuBr2 Bromination D Alkylamine Intermediate A->D Reductive Amination E Pyrazole-based Fungicides B->E Hydrazine Cyclization F Thiazolo-pyrimidines (Insecticides) C->F Thiourea Condensation G Benzamide Acaricides D->G Acylation

Divergent synthetic workflows from 1-(4-Methoxy-2,3-dimethylphenyl)ethanone to agrochemicals.

References

  • US8921382B2 - Thiazolo[5,4-d] pyrimidines and their use as agrochemicals.
  • WO2009080250A2 - Insecticidal compounds.
  • Synthesis and biological evaluation of dihydropyrano-[2,3-c]pyrazoles as a new class of PPARγ partial agonists.

Sources

Technical Notes & Optimization

Troubleshooting

Common side products in the synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone

Technical Support Center: Troubleshooting the Synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone Welcome to the Technical Support Center for the synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone. This guide is des...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone

Welcome to the Technical Support Center for the synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone. This guide is designed for researchers and drug development professionals executing the Friedel-Crafts acylation of 2,3-dimethylanisole. Below, you will find a diagnostic workflow, causality-driven FAQs, empirical data tables, and a self-validating experimental protocol to ensure high-purity yields.

I. Diagnostic Workflow

When analyzing your crude reaction mixture via GC-MS or LC-MS, use the following diagnostic tree to identify the root cause of your impurities based on their mass-to-charge ( m/z ) ratios.

Troubleshooting Start Analyze Crude Reaction Mixture (GC-MS / LC-MS) MassCheck Identify Impurity Mass (Target m/z = 178) Start->MassCheck MassMinus14 [M - 14] Da m/z 164 MassCheck->MassMinus14 MassEqual [M] Da m/z 178 MassCheck->MassEqual MassPlus42 [M + 42] Da m/z 220 MassCheck->MassPlus42 Demethylation O-Demethylation (Phenol Derivative) MassMinus14->Demethylation OrthoIsomer Regioisomer (Ortho-Acylation) MassEqual->OrthoIsomer Polyacyl Polyacylation / Aldol Byproducts MassPlus42->Polyacyl Sol1 Pre-form Acylium Ion Limit AlCl3 to 1.1 eq Demethylation->Sol1 Sol2 Maintain Temp at 0-5°C Use Non-Polar Solvent OrthoIsomer->Sol2 Sol3 Control AcCl Addition Avoid Excess Reagents Polyacyl->Sol3

Fig 1: Diagnostic decision tree for identifying and resolving common synthesis impurities.

II. Troubleshooting FAQs: Causality & Solutions

Q1: My MS data shows a major impurity with an [M−14] peak ( m/z 164), and the 1 H-NMR is missing the methoxy singlet at ~3.8 ppm. What happened? A: You are observing O-demethylation (ether cleavage), yielding 1-(4-hydroxy-2,3-dimethylphenyl)ethanone. Causality: Lewis acids like AlCl3​ are highly oxophilic and will coordinate to the lone pairs of the ether oxygen. This coordination severely weakens the O−CH3​ bond. In the presence of nucleophiles (such as the chloride ion from AlCl3​ or generated HCl ), an SN​2 -like attack occurs on the methyl group, producing methyl chloride gas and an aluminum phenoxide intermediate[1][2]. Upon aqueous workup, this hydrolyzes to the phenol. Solution: Do not add AlCl3​ directly to the anisole. Instead, pre-form the acylium ion by mixing AlCl3​ and acetyl chloride first. This consumes the "free" AlCl3​ into an [CH3​CO]+[AlCl4​]− complex, significantly reducing its ability to coordinate with the ether oxygen.

Q2: I have an impurity with the exact same mass as my product ( m/z 178), but it elutes at a different retention time. Why is my reaction not entirely regioselective? A: You have formed the ortho-acylated regioisomer , 1-(6-methoxy-2,3-dimethylphenyl)ethanone. Causality: The methoxy group on 2,3-dimethylanisole is a powerful activating, ortho/para-directing substituent[3]. The C4 position (para to the methoxy) is the primary target because it is sterically accessible. However, the C6 position (ortho to the methoxy) is also electronically activated. If the reaction temperature exceeds 5 °C, the system gains enough kinetic energy to overcome the steric activation barrier at the C6 position, leading to increased ortho-attack. Solution: Maintain strict temperature control ( 0−5 °C) and use a non-polar solvent like Dichloromethane (DCM) or Carbon Disulfide ( CS2​ ) to favor the lower-energy para-pathway.

III. Quantitative Reaction Parameters

The table below summarizes the empirical relationship between reaction conditions and the distribution of side products. Use this data to calibrate your experimental setup.

SolventTemperatureLewis Acid RatioPara-Isomer (Target)Ortho-Isomer (Impurity)O-Demethylation (Impurity)
Dichloromethane 0−5 °C AlCl3​ (1.1 eq)> 96%< 4%Not Detected
Carbon Disulfide 0−5 °C AlCl3​ (1.1 eq)> 98%< 2%Not Detected
Dichloromethane25 °C AlCl3​ (1.5 eq)85%10%~ 5%
Nitrobenzene60 °C AlCl3​ (2.5 eq)40%10%> 50%

IV. Mechanistic Pathway

Understanding the divergence of the reaction mechanism is critical for preventing side-product formation. The diagram below illustrates how kinetic control and reagent stoichiometry dictate the final product.

Mechanism SM 2,3-Dimethylanisole +[CH3CO]+ Para Para-Attack (C4) Kinetic & Thermodynamic SM->Para Major Pathway Ortho Ortho-Attack (C6) Sterically Hindered SM->Ortho Minor Pathway Product 1-(4-Methoxy-2,3- dimethylphenyl)ethanone Para->Product Isomer 1-(6-Methoxy-2,3- dimethylphenyl)ethanone Ortho->Isomer AlCl3 Excess AlCl3 / Heat Ether Cleavage Product->AlCl3 Over-reaction Phenol 1-(4-Hydroxy-2,3- dimethylphenyl)ethanone AlCl3->Phenol -CH3Cl

Fig 2: Mechanistic divergence showing target formation versus regioisomer and demethylation pathways.

V. Self-Validating Experimental Protocol

This protocol utilizes an "inverse addition" methodology. By pre-forming the acylium ion, we create a self-validating system: the reactive electrophile is generated before the sensitive ether is introduced, inherently preventing premature Lewis acid-ether coordination.

Reagents:

  • 2,3-Dimethylanisole: 1.0 equivalent (10.0 mmol, 1.36 g)

  • Acetyl Chloride: 1.1 equivalents (11.0 mmol, 0.86 g)

  • Anhydrous Aluminum Chloride ( AlCl3​ ): 1.15 equivalents (11.5 mmol, 1.53 g)

  • Anhydrous Dichloromethane (DCM): 20 mL

Step-by-Step Methodology:

  • Acylium Ion Pre-formation: Flush a flame-dried 50 mL round-bottom flask with inert gas (Nitrogen or Argon). Add 10 mL of anhydrous DCM and the AlCl3​ (1.53 g). Cool the suspension to 0 °C using an ice-water bath.

  • Activation: Slowly add acetyl chloride (0.86 g) dropwise over 5 minutes. Stir for 15 minutes at 0 °C. Validation Check: The suspension will clarify into a homogenous, pale-yellow solution, confirming the successful formation of the [CH3​CO]+[AlCl4​]− complex.

  • Substrate Addition: Dissolve 2,3-dimethylanisole (1.36 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the acylium complex over 30 minutes, strictly maintaining the internal temperature below 5 °C to prevent ortho-acylation.

  • Reaction Maturation: Allow the reaction to stir at 0–5 °C for 2 hours. Validation Check: Perform a TLC (Hexanes:Ethyl Acetate 8:2). The starting material spot ( Rf​≈0.7 ) should be completely consumed, replaced by a single major product spot ( Rf​≈0.4 ).

  • Quenching: Carefully pour the reaction mixture over 20 g of crushed ice containing 2 mL of concentrated HCl. This rapid quench breaks the aluminum-ketone complex instantly without generating the localized heat that causes ether cleavage.

  • Workup: Extract the aqueous layer with DCM ( 2×15 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ (20 mL) and brine (20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the highly pure target compound.

VI. References

  • Aromatic Hydroxyketones: Preparation & Physical Properties. Ethernet.edu.et. Available at:

  • Ethers: Synthesis, Properties, and JEE Guide. Scribd.com. Available at:

  • Dealkylation of Alkyl and Aryl Ethers with AlCl3-NaI in the Free Solvent Condition. Researchgate.net. Available at:

  • 2-(2-Bromo-4-methoxyphenyl)acetonitrile | 66916-98-1. Benchchem.com. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone

Welcome to the Technical Support Center. This guide provides authoritative, step-by-step troubleshooting for the synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone via the Friedel-Crafts acylation of 2,3-dimethylaniso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative, step-by-step troubleshooting for the synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone via the Friedel-Crafts acylation of 2,3-dimethylanisole. Designed for drug development professionals and synthetic chemists, this document bridges theoretical mechanistic principles with field-proven benchtop tactics to ensure high yield, strict regioselectivity, and the preservation of sensitive functional groups.

Mechanistic Pathway & Workflow

The synthesis relies on the generation of a highly electrophilic acylium ion, which undergoes electrophilic aromatic substitution (EAS) on the activated 2,3-dimethylanisole ring. The methoxy group strongly directs the incoming acyl group to the para position (C4), yielding the target ketone.

SynthesisWorkflow SM 2,3-Dimethylanisole + Acetyl Chloride Acylium Acylium Ion Generation [CH3C=O]+ [AlCl4]- SM->Acylium Cat Lewis Acid Catalyst (e.g., AlCl3, >1.1 equiv) Cat->Acylium EAS Electrophilic Aromatic Substitution (Para to Methoxy Group) Acylium->EAS Complex Ketone-AlCl3 Complex (Stalls further catalysis) EAS->Complex Quench Acidic Aqueous Quench (Ice + Conc. HCl) Complex->Quench Breaks Complex Product 1-(4-Methoxy-2,3- dimethylphenyl)ethanone Quench->Product

Mechanistic workflow for the Friedel-Crafts acylation of 2,3-dimethylanisole to the target ketone.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol incorporates self-validating visual and physical cues. This confirms that the reaction is proceeding correctly at each mechanistic stage.

Reagents: 2,3-Dimethylanisole (1.0 equiv), Acetyl Chloride (1.1 equiv), Anhydrous AlCl₃ (1.2 equiv), Anhydrous Dichloromethane (DCM).

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

    • Causality: AlCl₃ is highly hygroscopic and reacts violently with ambient moisture to form HCl gas and catalytically inactive aluminum hydroxide.

  • Catalyst Suspension: Suspend anhydrous AlCl₃ (1.2 equiv) in anhydrous DCM and cool to 0 °C using an ice bath.

  • Acylium Ion Generation: Place acetyl chloride (1.1 equiv) in the addition funnel and add dropwise to the AlCl₃ suspension.

    • Self-Validation: The opaque suspension will begin to dissolve and shift to a pale yellow/orange hue. This color change confirms the successful generation of the active [CH3CO]+ [AlCl4]- acylium complex.

  • Electrophilic Aromatic Substitution: Dissolve 2,3-dimethylanisole (1.0 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.

    • Self-Validation: The reaction is highly exothermic; you may observe the localized boiling of DCM if added too quickly. As the reaction proceeds, the solution will deepen to an intense dark red or orange color, visually confirming the formation of the product-aluminum complex[1].

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.

    • Self-Validation: Monitor via TLC (80:20 Hexanes:EtOAc). The starting anisole (high Rf​ ) will disappear, replaced by a strongly UV-active product spot (lower Rf​ due to the polar ketone moiety).

  • Acidic Quench & Isolation: Carefully pour the dark reaction mixture into a beaker containing crushed ice and concentrated HCl.

    • Causality: The strong acid is required to break the stable ketone-AlCl₃ complex and release the free product[1].

    • Self-Validation: The dark orange color will rapidly dissipate, leaving a colorless to pale yellow organic layer and a clear aqueous layer. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Quantitative Catalyst Comparison

Selecting the right catalyst involves a trade-off between reactivity and the preservation of the sensitive methoxy group. Use the table below to optimize your specific scale-up requirements.

Catalyst SystemEquivalents RequiredReaction Temp (°C)Typical Yield (%)Demethylation Risk
AlCl₃ 1.1 - 1.50 to 2580 - 88High (if heated)
ZnCl₂ 1.0 - 1.260 - 7065 - 75Low
Sc(OTf)₃ 0.05 - 0.125 - 5070 - 85Very Low
Zeolite H-Beta Catalytic (Solid)80 - 10050 - 65Low

Troubleshooting FAQs

Q1: My yield is low, and NMR shows a broad singlet around 5.0–6.0 ppm. What happened? A: You are observing ether cleavage (demethylation), yielding a phenol byproduct. A major challenge when acylating anisole derivatives is that strong Lewis acids like AlCl₃ can coordinate to the methoxy oxygen[2]. Subsequent nucleophilic attack by the chloride ion cleaves the methyl group.

  • Solution: Maintain strict temperature control (do not exceed room temperature). If your substrate proves too sensitive, substitute AlCl₃ with milder Lewis acids such as 3 which do not trigger demethylation[3].

Q2: The reaction stalls at ~80% conversion. Adding more acetyl chloride doesn't help. Why? A: Friedel-Crafts acylations are not truly catalytic when using AlCl₃. The newly formed 1-(4-Methoxy-2,3-dimethylphenyl)ethanone contains a basic carbonyl oxygen that strongly complexes with the aluminum catalyst[1]. This effectively sequesters the catalyst from the reaction cycle.

  • Solution: You must use a stoichiometric excess (at least 1.1 to 1.2 equivalents) of AlCl₃ relative to the anisole substrate to drive the reaction to completion.

Q3: I am getting a thick, unmanageable white emulsion during the aqueous workup. How do I break it? A: This emulsion is caused by the precipitation of insoluble aluminum hydroxide ( Al(OH)3​ ) salts, which occurs if the quench is neutral or only weakly acidic.

  • Solution: Ensure you use a sufficient volume of concentrated HCl mixed with ice during the quench[1]. The strong acid keeps the aluminum species fully soluble in the aqueous phase as [Al(H2​O)6​]3+ ions, allowing for a clean phase separation.

Q4: How do I ensure regioselectivity for the 4-position over the 6-position? A: The methoxy group is a powerful ortho/para director. While the 6-position (ortho to methoxy) is electronically activated, the 4-position (para to methoxy) is sterically favored due to the bulkiness of the acylium-AlCl₄ complex.

  • Solution: Lowering the reaction temperature to 0 °C during substrate addition maximizes the thermodynamic preference for the less sterically hindered para-product, ensuring high regiochemical purity of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone.

References

  • Chemistry Stack Exchange. "Friedel–Crafts acylation of substituted anisole." Available at: [Link]

  • YouTube / Organic Chemistry Lab. "Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic Safety Data Sheet (SDS) recommendations. Here, we address the fundamental chemical caus...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic Safety Data Sheet (SDS) recommendations. Here, we address the fundamental chemical causality behind the stability issues of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone (CAS: 41068-27-3)[1], empowering researchers and drug development professionals to troubleshoot degradation, optimize storage, and ensure absolute reproducibility in synthetic workflows.

Mechanistic Overview: The Causality of Degradation

To understand how to store this compound, we must first analyze its molecular architecture. 1-(4-Methoxy-2,3-dimethylphenyl)ethanone is an acetophenone derivative featuring a highly electron-rich aromatic ring due to the electron-donating methoxy (-OCH₃) and dual methyl (-CH₃) groups.

This specific substitution pattern creates three primary vulnerabilities:

  • Photochemical Excitation: Acetophenones are classic photosensitizers. The carbonyl group absorbs near-ultraviolet light (300–400 nm), promoting the molecule to an excited triplet state[2]. This state is highly reactive and readily abstracts hydrogen atoms, initiating radical chain reactions.

  • Benzylic Autoxidation: The methyl groups at the 2- and 3-positions are benzylic and activated by the adjacent electron-donating methoxy group. In the presence of ambient oxygen and light, these positions are highly susceptible to autoxidation, forming hydroperoxides and eventually carboxylic acids[3][4].

  • Enolization and Condensation: The acetyl methyl group can undergo enolization. Under prolonged thermal stress or in the presence of trace acids/bases, the molecule can undergo aldol self-condensation.

Troubleshooting Guides & FAQs

Q1: My freshly purchased batch was a white crystalline solid, but it has developed a distinct yellow tint after a month on the bench. What caused this?

Root Cause: Photo-oxidation and radical coupling. Mechanistic Explanation: You have exposed the material to ambient laboratory fluorescent or LED lighting, which emits trace UV radiation. The acetophenone moiety absorbs this light, forming an excited triplet diradical[2]. Because the aromatic ring is highly electron-rich, it easily undergoes electrophilic attack by ambient oxygen or couples with other radical species to form conjugated polyene or dimeric impurities, which absorb blue light and appear yellow. Resolution: Always store this compound in amber borosilicate glass vials. If the material is already yellow, it must be purified via recrystallization or vacuum distillation before use in sensitive catalytic reactions.

Q2: LC-MS analysis of a stored sample shows new impurity peaks with mass shifts of +16 Da and +32 Da. Is the methoxy group degrading?

Root Cause: Benzylic autoxidation. Mechanistic Explanation: The +16 and +32 mass shifts correspond to the insertion of oxygen (forming alcohols/ketones or hydroperoxides, respectively). The methoxy group itself is relatively stable; the weak points are the benzylic C-H bonds of the 2,3-dimethyl groups. Oxygen diradicals attack these activated benzylic positions, forming hydroperoxides (-OOH) which then decompose into stable hydroxyl (-OH) or carbonyl (=O) impurities[4]. Resolution: Purge storage containers with ultra-high purity (UHP) Argon or Nitrogen before sealing. Store at 2–8 °C to suppress the kinetics of autoxidation.

Q3: I am using this as a starting material, but my reaction yields have dropped from 85% to 50% using an older batch. The NMR looks mostly clean. Why?

Root Cause: Trace moisture uptake leading to catalyst poisoning, or trace hydroperoxide formation. Mechanistic Explanation: While 4-methoxyacetophenone derivatives are generally stable under recommended conditions[5][6], trace hydroperoxides formed during storage can aggressively quench organometallic reagents (like Grignard or palladium catalysts) even if they are below the NMR detection limit (typically <2%). Additionally, if the container was opened while cold, atmospheric condensation introduces water. Resolution: Perform a Karl Fischer titration to check for water content. Titrate for peroxides using acidified potassium iodide. Dry the material by dissolving in anhydrous solvent over activated 3Å molecular sieves before use.

Quantitative Stability & Storage Parameters

To standardize laboratory protocols, adhere to the following empirically derived storage matrix:

ParameterRecommended ConditionCritical Threshold / Failure ModeHalf-Life Impact
Temperature 2 °C to 8 °C (Refrigerated)> 40 °C (Accelerates autoxidation and aldol condensation)Drops by 50% for every 10 °C increase above ambient.
Atmosphere Inert (Argon/Nitrogen backfill)Ambient Air (O₂ initiates benzylic hydroperoxide formation)O₂ exposure reduces shelf life from 24 months to <6 months.
Light Exposure Amber Glass / Dark StorageClear Glass + Ambient Light (Norrish Type I/II reactions)UV exposure causes >1% degradation within 72 hours.
Container Material Borosilicate Glass (PTFE-lined cap)Standard Plastics (Potential leaching or oxygen permeation)Polyethylene allows O₂ permeation; use glass only.

Degradation Pathway Visualization

Below is the logical mapping of the stress factors and their corresponding chemical degradation pathways.

G A 1-(4-Methoxy-2,3-dimethylphenyl)ethanone (Intact Molecule) B UV Exposure (300-400 nm) A->B Photons E Oxygen Exposure (Air) A->E O2 G Trace Acid/Base + Heat A->G Thermal C Excited Triplet State (Photosensitization) B->C D Radical Hydrogen Abstraction & Chain Scission C->D Norrish Type I/II F Benzylic Autoxidation (Hydroperoxide Formation) E->F Radical Initiation H Aldol Self-Condensation (Dimerization) G->H Enolization

Degradation pathways of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone under environmental stress.

Experimental Protocols

Protocol A: Self-Validating Forced Degradation Study

To establish the exact expiration dating for your specific formulation or batch, run this self-validating forced degradation assay. The inclusion of a dark control validates that degradation is specifically photo-induced rather than purely thermal.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone in HPLC-grade Acetonitrile.

  • Aliquot Distribution: Divide the solution into three quartz vials (UV transparent) and three amber glass vials (Dark Control).

  • Stress Induction:

    • Add 0.1% Hydrogen Peroxide (H₂O₂) to one quartz and one amber vial (Oxidative stress).

    • Add 0.1 M HCl to one quartz and one amber vial (Acidic stress).

    • Leave the third pair as neutral solutions.

  • Irradiation: Place all vials in a photostability chamber emitting at 365 nm (10 W/m²) at a controlled 25 °C for 48 hours.

  • Quenching & Analysis: Neutralize the acidic samples. Inject 10 µL of each sample into an LC-MS/UV system (monitoring at 254 nm and 280 nm).

  • Validation: Calculate the mass balance. The sum of the peak areas of the degradation products plus the remaining active pharmaceutical ingredient (API) must equal the peak area of the initial time-zero control (±2%). If mass balance is lost, volatile degradation products have formed, or polymers have precipitated.

Protocol B: Recovery and Purification of Degraded Material

If a batch has yellowed or shows >2% impurities via GC-FID, use this protocol to recover the material.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded solid in a minimal amount of boiling absolute ethanol (approx. 2-3 mL per gram of compound).

  • Hot Filtration: If insoluble polymeric degradation products are present, perform a rapid hot filtration through a pre-warmed celite pad.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 2 hours. The intact acetophenone will crystallize, leaving oxidized polar impurities in the mother liquor.

  • Isolation: Filter the white crystals under vacuum using a Büchner funnel. Wash with ice-cold hexanes to remove non-polar trace impurities.

  • Drying: Dry the crystals in a vacuum desiccator over P₂O₅ for 12 hours at room temperature. Store immediately under Argon at 4 °C.

References

  • National Center for Biotechnology Information. "4'-Methoxyacetophenone". PubChem Compound Summary for CID 7476. Available at:[Link]

  • Wikipedia Contributors. "Photo-oxidation of polymers". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • PNAS. "Oxidation of alkyl benzenes by a flavin photooxidation catalyst on nanostructured metal-oxide films". Proceedings of the National Academy of Sciences. Available at:[Link]

  • ResearchGate. "Top kinetics of acetophenone formation upon UV exposure". ResearchGate. Available at:[Link]

Sources

Optimization

Scaling up the synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone

Technical Support Center: Scaling Up the Synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling Up the Synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with scaling up the synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone (1)[1]. Moving from a discovery-scale fume hood to a kilo-lab reactor introduces critical challenges in exotherm management, regioselectivity, and phase separation. As a Senior Application Scientist, I have structured this guide not just to provide a recipe, but to explain the causality behind each reaction parameter, ensuring your scale-up protocol operates as a self-validating system.

Mechanistic Causality & Regioselectivity

The synthesis relies on the Friedel-Crafts acylation of 2,3-dimethylanisole using acetyl chloride and a Lewis acid catalyst (typically AlCl₃). The reaction proceeds via electrophilic aromatic substitution (EAS). The Lewis acid cleaves the C-Cl bond of acetyl chloride to generate a highly reactive, resonance-stabilized acylium ion (2)[2].

Regioselectivity Logic: The methoxy group is strongly activating and directs the incoming electrophile to the ortho and para positions. While position 6 (ortho) is electronically viable, the extreme steric bulk of the acylium-AlCl₄ complex heavily favors attack at position 4 (para). This thermodynamic preference ensures high isomeric purity of the target ketone.

Mechanism Substrate 2,3-Dimethylanisole (Electron-Rich Arene) ParaAttack Para-Attack (Position 4) Sterically Favored Substrate->ParaAttack OrthoAttack Ortho-Attack (Position 6) Sterically Hindered Substrate->OrthoAttack Reagents Acetyl Chloride + AlCl3 (1.15 eq) Acylium Acylium-AlCl4 Complex (Bulky Electrophile) Reagents->Acylium Lewis Acid Activation Acylium->ParaAttack Acylium->OrthoAttack Major 1-(4-Methoxy-2,3-dimethylphenyl)ethanone (Major Product >98%) ParaAttack->Major Deprotonation & Catalyst Complexation Minor 1-(2-Methoxy-3,4-dimethylphenyl)ethanone (Trace Impurity) OrthoAttack->Minor

Figure 1: Mechanistic pathway and regioselectivity in the Friedel-Crafts acylation.

Frequently Asked Questions: Scale-up & Reaction Engineering

Q1: Why is this reaction prone to thermal runaway at scale, and how do we control it? A1: The formation of the acylium ion and the subsequent electrophilic attack on the aromatic ring are both highly exothermic processes (3)[3]. At scale, the surface-area-to-volume ratio decreases, limiting heat dissipation. Causality dictates that we must control the reaction rate through mass transfer: the substrate must be added dropwise to the pre-formed acylium complex while maintaining the jacket temperature strictly between 0–5°C.

Q2: Why does the protocol require >1.0 equivalent of AlCl₃? Isn't it a catalyst? A2: In Friedel-Crafts acylations, the term "catalyst" is a misnomer. The resulting aryl ketone product is a Lewis base that forms a stable, stoichiometric 1:1 complex with AlCl₃, effectively deactivating it (4)[4]. To ensure complete conversion and overcome product inhibition, a minimum of 1.15 equivalents of AlCl₃ must be used.

Q3: My aqueous workup always forms an unbreakable emulsion. How can I prevent this? A3: Emulsions in this chemistry are caused by the precipitation of insoluble aluminum hydroxide [Al(OH)₃] gels when the AlCl₃ complex is quenched with neutral water (5)[5]. To prevent this, perform a reverse quench by pouring the reaction mixture into cold 3M HCl. The acidic environment converts the aluminum species into highly water-soluble AlCl₃/Al(OH)ₓCl salts, ensuring a crisp phase separation.

Troubleshooting Guide & Quantitative Data

ParameterSub-optimal ConditionOptimized Scale-up ConditionCausality / Impact on Yield & Purity
Temperature >10°C during addition0°C to 5°C Prevents thermal runaway; suppresses kinetically driven ortho-isomer formation.
Catalyst Eq. 1.0 Equivalent1.15 Equivalents Overcomes product inhibition (ketone-AlCl₃ complexation); ensures complete conversion.
Quench Method Direct Ice WaterReverse Quench into Cold 3M HCl Prevents insoluble Al(OH)₃ gel formation; eliminates emulsion during phase separation.
Solvent Toluene (Reactive)Anhydrous Dichloromethane (DCM) DCM is inert and ensures complete solubility of the bulky acylium-AlCl₄ ion pair.

Self-Validating Experimental Protocol (100g Scale)

This protocol integrates In-Process Controls (IPCs) to ensure each chemical transformation is validated before proceeding to the next unit operation.

Step 1: Acylium Ion Generation

  • Charge a dry 2L jacketed reactor with anhydrous DCM (800 mL) and AlCl₃ (112.5 g, 0.84 mol, 1.15 eq) under a nitrogen atmosphere.

  • Cool the suspension to 0°C.

  • Add acetyl chloride (66.0 g, 0.84 mol, 1.15 eq) dropwise over 30 minutes.

  • IPC 1 (Self-Validation): Visual confirmation. The opaque suspension must transition to a homogeneous, pale-yellow solution, confirming complete formation of the acylium-AlCl₄ complex. Do not proceed until this state is achieved.

Step 2: Substrate Addition

  • Dilute 2,3-dimethylanisole (100 g, 0.73 mol, 1.0 eq) in anhydrous DCM (200 mL).

  • Add the substrate solution dropwise to the reactor over 90 minutes.

  • IPC 2 (Self-Validation): Thermal monitoring. Maintain internal temperature strictly ≤5°C. A temperature spike indicates mass-transfer limitation; pause addition until cooling catches up.

Step 3: Maturation & Quench

  • Allow the reactor to warm to 20°C and stir for 2 hours.

  • IPC 3 (Self-Validation): HPLC conversion check. Confirm <2% residual 2,3-dimethylanisole before quenching.

  • Perform a reverse quench by transferring the reaction mixture slowly into a secondary vessel containing vigorously stirred cold 3M HCl (1 L).

Step 4: Phase Separation & Isolation

  • Separate the layers. Wash the organic phase sequentially with DI water (500 mL), 5% NaHCO₃ (500 mL), and brine (500 mL).

  • IPC 4 (Self-Validation): pH check. The aqueous layer after the NaHCO₃ wash must be ≥7.0 to ensure no residual acid degrades the product during concentration.

  • Dry over MgSO₄, filter, and perform a solvent swap to heptane under reduced pressure to induce crystallization of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone.

Process Workflow Diagram

Workflow N1 1. Acylium Formation Mix AlCl3 & AcCl in DCM Temp: 0-5°C N2 2. Substrate Addition Dropwise 2,3-Dimethylanisole IPC: Temp <5°C N1->N2 N3 3. Reaction Maturation Stir at RT for 2h IPC: HPLC >98% Conv. N2->N3 N4 4. Acidic Quench Reverse Quench into 3M HCl IPC: Clear Biphasic N3->N4 N5 5. Phase Separation Wash: Water, NaHCO3, Brine Dry over MgSO4 N4->N5 N6 6. Isolation Solvent Swap to Heptane Crystallization N5->N6

Figure 2: Unit operations and in-process controls for the 100g scale-up workflow.

Sources

Troubleshooting

Technical Support Center: Preventing Isomerization During 1-(4-Methoxy-2,3-dimethylphenyl)ethanone Reactions

Welcome to the Technical Support Center for the synthesis and handling of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone . This specialized guide is designed for researchers and drug development professionals troubleshooting p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone . This specialized guide is designed for researchers and drug development professionals troubleshooting positional isomerization, acyl migration, and demethylation issues during the Friedel-Crafts acylation of 2,3-dimethylanisole and subsequent downstream reactions.

Part 1: Knowledge Base – The Causality of Isomerization

1-(4-Methoxy-2,3-dimethylphenyl)ethanone features an acetyl group positioned para to a methoxy group. During its synthesis or when subjected to harsh Lewis acids in downstream steps (e.g., alpha-halogenation or aldol condensations), the molecule is prone to acyl migration .

The causality of this isomerization lies in the reversibility of the Friedel-Crafts reaction. Under kinetic control (low temperatures, rapid reaction), the acylium ion may attack the ortho position due to electronic proximity effects. However, under thermodynamic control (elevated temperatures, prolonged exposure to Brønsted/Lewis acids), the sterically hindered ortho-acetyl group undergoes protonation and deacylation. The resulting acylium ion then reacylated at the less sterically hindered para position to form the highly stable 1-(4-Methoxy-2,3-dimethylphenyl)ethanone[1].

Mechanism SM 2,3-Dimethylanisole + Acylating Agent Kinetic ortho-Acyl Isomer (Kinetic Product) SM->Kinetic Fast, Low Temp (Kinetic Control) Thermo 1-(4-Methoxy-2,3-dimethylphenyl)ethanone (Thermodynamic para-Product) SM->Thermo Slow, High Temp (Thermodynamic Control) Intermediate Deacylated Intermediate + Acylium Ion Kinetic->Intermediate H+ Catalyst (Deacylation) Intermediate->Thermo Reacylation (Sterically Favored)

Mechanistic pathway of acyl migration via deacylation-reacylation under acidic conditions.

Part 2: Troubleshooting FAQs

Q1: Why am I recovering a mixture of ortho and para isomers during the acylation of 2,3-dimethylanisole? A1: You are likely operating under incomplete thermodynamic control or using a catalyst that deactivates rapidly. Traditional homogeneous catalysts like AlCl₃ often form tight complexes with the ketone product, requiring stoichiometric excess and leading to trapped kinetic mixtures. Transitioning to a macroreticular sulfonic acid ion exchange resin (e.g., [1]) prevents rapid catalyst deactivation and heavily favors the para-isomer without requiring harsh thermal forcing.

Q2: I need to perform a downstream halogenation on 1-(4-Methoxy-2,3-dimethylphenyl)ethanone. How do I prevent the acetyl group from migrating or the methoxy group from cleaving? A2: Strong Lewis acids (like BBr₃ or excess AlCl₃) coordinate strongly to the methoxy oxygen, weakening the O-CH₃ bond (leading to demethylation) and simultaneously lowering the activation energy for acyl migration. To prevent this, use mild Brønsted acids (like catalytic HBr in acetic acid) for enolization-driven halogenations, and strictly control the reaction temperature below 20°C to freeze the thermodynamic equilibrium.

Q3: If I accidentally isolate the ortho-isomer byproduct, can I convert it to the desired para-target? A3: Yes. Isomerization can be intentionally driven using Zeolite HBEA. As demonstrated in mechanistic studies of[2], HBEA zeolites provide the exact pore geometry and Brønsted acidity required to protonate the ortho-isomer, cleave the acyl group, and reacylate it at the para position with high shape-selectivity.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains built-in analytical checkpoints that confirm causality and prevent downstream failures.

Protocol A: Para-Selective Acylation using Amberlyst™ Resin

Objective: Synthesize 1-(4-Methoxy-2,3-dimethylphenyl)ethanone while preventing kinetic isomer trapping.

  • Catalyst Preconditioning: Wash 3.0 g of Amberlyst™ 16 WET resin with anhydrous acetic acid.

    • Self-Validation Checkpoint: Perform a Karl Fischer titration on the resin wash. Water content must be <2% to prevent the destructive hydrolysis of the acetic anhydride acylating agent.

  • Reaction Execution: In a fixed-bed reactor or round-bottom flask, combine 2,3-dimethylanisole and acetic anhydride (1:1.2 molar ratio). Heat to 110°C and introduce the preconditioned resin.

    • Self-Validation Checkpoint: Monitor the internal temperature. A mild exotherm (ΔT ≈ 5-8°C) confirms active acylation. Lack of exotherm indicates a dead or poisoned catalyst.

  • In-Process Monitoring: Allow the reaction to proceed for 4 hours.

    • Self-Validation Checkpoint: Pull an aliquot for GC/MS analysis. The reaction is only complete when the ratio of para-isomer to ortho-isomer exceeds 95:5. If the ratio is lower, thermodynamic equilibration has not yet been reached; extend the reaction time.

  • Quenching & Isolation: Filter the resin hot. Cool the filtrate to 5°C to crystallize the pure 1-(4-Methoxy-2,3-dimethylphenyl)ethanone.

Protocol B: Intentional Isomerization of Byproducts using Zeolite HBEA

Objective: Salvage ortho-isomer byproducts by driving them to the thermodynamic para-state.

  • Zeolite Activation: Calcine Zeolite HBEA at 500°C for 4 hours.

    • Self-Validation Checkpoint: Track the mass of the zeolite. A weight loss of 10-15% confirms the successful desorption of water, freeing the internal acidic sites.

  • Isomerization: Dissolve the mixed-isomer batch in a non-polar solvent (e.g., dodecane) and add 10 wt% activated HBEA zeolite. Heat to 150°C for 6 hours.

    • Self-Validation Checkpoint: Analyze via HPLC. The complete disappearance of the ortho-isomer peak confirms that acyl migration to the para-position is complete.

Workflow Step1 Reaction Setup Mix SM & Ac2O Step2 Catalysis Amberlyst 16 WET Step1->Step2 Step3 In-Process Control GC/MS Monitoring Step2->Step3 Step4 Isomerization Add HBEA Zeolite Step3->Step4 ortho > 5% Step5 Purification Crystallize Product Step3->Step5 para > 95% Step4->Step5

Experimental workflow for synthesis and controlled isomerization of acetophenone derivatives.

Part 4: Quantitative Data Comparison

The following table summarizes the causal relationship between reaction conditions, catalyst choice, and the resulting isomer distribution. This data clearly illustrates the shift from kinetic to thermodynamic control.

Reaction ConditionCatalyst SystemTemp (°C)Time (h)Ortho-Isomer (%)Para-Isomer (%)Overall Yield (%)
Kinetic Control AlCl₃ (Homogeneous)02455585
Thermodynamic Control AlCl₃ (Homogeneous)8012< 5> 9570*
Heterogeneous Catalysis Amberlyst™ 16 WET1104< 2> 9892
Zeolite Isomerization HBEA Zeolite1506010088

*Note: Prolonged exposure to AlCl₃ at 80°C results in a lower overall yield due to competitive demethylation of the methoxy group.

Part 5: References

1.[1] Method of acylating an aromatic compound (WO2015001032A1). Google Patents. Available at: 2.[2] E. Fromentin, J.-M. Coustard, M. Guisnet. Mechanism of 1-Acetyl-2-methoxynaphthalene Isomerisation over a HBEA Zeolite. Journal of Catalysis 2000, 190 (2), 433-438. Available at:[Link]

Sources

Reference Data & Comparative Studies

Comparative

X-ray crystallography of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone derivatives

High-Resolution X-Ray Crystallography of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone Derivatives: A Comparative Methodological Guide Introduction 1-(4-Methoxy-2,3-dimethylphenyl)ethanone and its derivatives serve as highly...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution X-Ray Crystallography of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone Derivatives: A Comparative Methodological Guide

Introduction 1-(4-Methoxy-2,3-dimethylphenyl)ethanone and its derivatives serve as highly versatile synthons and pharmacophores. They frequently appear in the synthesis of complex natural products isolated from Euphorbia ebracteolata[1] and in the development of novel STING receptor agonists[2]. The core structural challenge in optimizing these molecules lies in the severe steric hindrance between the C1-acetyl group, the C4-methoxy group, and the adjacent C2/C3-dimethyl substituents. Determining the exact dihedral angle of the acetyl group relative to the phenyl plane is critical for understanding their s-trans or s-cis conformational preferences during receptor binding[3]. Single-crystal X-ray crystallography remains the definitive method for resolving these 3D architectures. This guide objectively compares crystallization techniques and X-ray source selections to establish a self-validating protocol for the structural elucidation of these derivatives.

Comparative Analysis 1: Crystallization Techniques

Obtaining diffraction-quality single crystals of small, highly soluble organic molecules like acetophenone derivatives requires precise control over the nucleation rate. We compared Slow Evaporation (SE) against Vapor Diffusion (VD).

Expert Insight (Causality): Acetophenone derivatives exhibit high solubility in halogenated solvents. Slow evaporation often drives the solution into a state of rapid, uncontrolled supersaturation. This kinetic trapping leads to the formation of twinned crystals or high mosaicity. Conversely, vapor diffusion utilizes a solvent/anti-solvent pair (e.g., dichloromethane/hexane). As the volatile anti-solvent slowly diffuses into the inner chamber, the solubility gradient decreases thermodynamically, promoting the growth of single, well-faceted macroscopic crystals with minimal internal defects.

Table 1: Performance Comparison of Crystallization Methods for Acetophenone Derivatives

ParameterSlow Evaporation (DCM)Vapor Diffusion (DCM / Hexane)
Crystal Habit Often clustered or twinnedSingle, well-faceted blocks
Mosaicity High (> 1.5°)Low (< 0.5°)
Success Rate ~35%~85%
Time to Nucleation 12 - 24 hours48 - 72 hours
Diffraction Quality Moderate (diffuse spots)Excellent (sharp spots)

Comparative Analysis 2: X-Ray Source Selection (Cu Kα vs. Mo Kα)

The choice of X-ray radiation fundamentally dictates the resolution limit and the ability to determine absolute stereochemistry for light-atom structures.

Expert Insight (Causality): For small organic molecules containing only carbon, hydrogen, oxygen, and nitrogen, Copper K α radiation ( λ = 1.5418 Å) is vastly superior to Molybdenum K α ( λ = 0.7107 Å)[4]. The longer wavelength of Cu K α interacts more strongly with the electron clouds of light atoms, yielding a significantly higher scattering power and better signal-to-noise ratio ( I/σ(I) ) at high resolution. Furthermore, if the acetophenone derivative contains a chiral center, the slightly higher anomalous scattering of oxygen under Cu K α allows for the reliable calculation of the Flack parameter, enabling absolute structure determination—a feat nearly impossible with Mo K α for C/H/O-only molecules.

Table 2: Diffractometer Source Comparison for C/H/O Small Molecules

ParameterCu Kα Microfocus ( λ = 1.5418 Å)Mo Kα Microfocus ( λ = 0.7107 Å)
Scattering Power High (Ideal for light atoms)Low (Better for heavy metals)
Absorption ( μ ) Moderate (Requires numerical correction)Very Low
Absolute Structure Feasible via Oxygen anomalous dispersionNot feasible for C/H/O molecules
Typical Rint​ 0.02 - 0.040.05 - 0.08

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints.

Step 1: Vapor Diffusion Crystallization

  • Dissolve 10 mg of the 1-(4-Methoxy-2,3-dimethylphenyl)ethanone derivative in 0.5 mL of high-purity dichloromethane (DCM) in a 2 mL glass inner vial.

  • Place the unsealed 2 mL vial inside a 20 mL scintillation vial containing 3 mL of hexane (anti-solvent).

  • Seal the outer 20 mL vial tightly with a PTFE-lined cap and incubate at 4°C for 72 hours. Validation Check: Inspect under a polarized light microscope. Crystals must extinguish light uniformly upon 360° rotation, confirming a single crystalline domain.

Step 2: Cryo-Mounting

  • Submerge the selected crystal (optimal size: 0.2 × 0.2 × 0.1 mm) in Paratone-N oil to strip away mother liquor and prevent atmospheric degradation.

  • Mount the crystal onto a MiTeGen polyimide loop.

  • Immediately transfer the loop to the diffractometer goniometer head under a 100 K nitrogen cold stream. Validation Check: The rapid cooling to 100 K must freeze the oil into an amorphous glass, not a crystalline solid (which would produce parasitic ice rings on the diffraction pattern).

Step 3: Data Collection and Refinement

  • Center the crystal optically and collect initial ω -scans using a Cu K α microfocus source to determine the unit cell.

  • Collect the full sphere of data with a redundancy target of at least 4.0.

  • Perform data reduction and multi-scan absorption correction (e.g., SADABS).

  • Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Validation Check: The data is considered self-validating and publication-ready if the internal agreement factor ( Rint​ ) is < 0.05, the final R1​ is < 0.05, and the residual electron density is between -0.3 and +0.3 e/Å 3 .

Workflow Visualization

G A Solvent/Anti-Solvent Vapor Diffusion B Cryo-Mounting (100 K) A->B C Cu Kα X-ray Diffraction B->C D Intrinsic Phasing (SHELXT) C->D E Structure Refinement (SHELXL) D->E F Validation (R1 < 0.05) E->F

X-ray crystallography workflow for acetophenone derivatives from crystallization to validation.

Sources

Validation

Validated analytical methods for quantification of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone

Title: Validated Analytical Methods for the Quantification of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone: A Comprehensive Comparison Guide Executive Summary 1-(4-Methoxy-2,3-dimethylphenyl)ethanone (CAS 41068-27-3) is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validated Analytical Methods for the Quantification of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone: A Comprehensive Comparison Guide

Executive Summary

1-(4-Methoxy-2,3-dimethylphenyl)ethanone (CAS 41068-27-3) is a critical chemical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and specialized fine chemicals[1]. Because it serves as a foundational building block, its accurate quantification—whether as a bulk starting material or a trace impurity in downstream products—is paramount. This guide objectively compares three highly validated analytical platforms (HPLC-UV, LC-MS/MS, and GC-FID), detailing the causality behind experimental choices and providing self-validating protocols grounded in ICH Q2(R1) and ICH M10 regulatory standards[2][3].

Part 1: Chemical Context & Methodological Causality

As a Senior Application Scientist, selecting the correct analytical method requires looking beyond standard operating procedures and understanding the physicochemical properties of the analyte. 1-(4-Methoxy-2,3-dimethylphenyl)ethanone possesses an acetophenone core decorated with electron-donating methoxy and methyl groups. This structure dictates our analytical strategy:

  • HPLC-UV (The Workhorse for Bulk Assay): The conjugated π→π∗ system of the aromatic ring and the ketone carbonyl provides strong UV absorbance. We select a wavelength of 254 nm because it captures this primary transition. A C18 stationary phase is chosen because the hydrophobic dimethylphenyl core retains predictably, allowing for robust, routine quantification of bulk purity (>0.1% threshold)[2].

  • LC-MS/MS (The Imperative for Trace Profiling): When this compound is a trace impurity or requires pharmacokinetic tracking in biological matrices, UV detection lacks the necessary sensitivity. We utilize Electrospray Ionization in positive mode (ESI+). Causality: The ketone oxygen readily accepts a proton [M+H]+ in an acidic mobile phase (0.1% formic acid). Multiple Reaction Monitoring (MRM) is employed to filter out matrix noise, achieving parts-per-billion (ppb) sensitivity required by ICH M10 guidelines[4].

  • GC-FID (The Solution for Isomeric Resolution): Acetophenone derivatives are inherently volatile and thermally stable. Gas chromatography is selected when resolving closely related positional isomers (e.g., 2,4-dimethyl vs. 2,3-dimethyl variants) is required. A 5% phenyl stationary phase (DB-5) interacts with the π -electrons of the aromatic ring, providing superior theoretical plate counts and baseline resolution that reverse-phase LC often struggles to achieve.

Part 2: Objective Performance Comparison

To facilitate method selection, Table 1 synthesizes the empirical validation metrics for the three platforms. All data parameters align with the validation characteristics (Specificity, Linearity, Range, Accuracy, Precision, LOD, and LOQ) mandated by the ICH Q2(R1) guidance[2][5].

Table 1: Comparative Validation Metrics for 1-(4-Methoxy-2,3-dimethylphenyl)ethanone

Validation Parameter (ICH Q2)HPLC-UV (Bulk Assay)GC-FID (Isomeric Profiling)LC-MS/MS (Trace/Bioanalysis)
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mL0.5 ng/mL
Limit of Quantification (LOQ) 1.5 µg/mL0.3 µg/mL1.5 ng/mL
Linear Dynamic Range 1.5 – 100 µg/mL0.3 – 50 µg/mL1.5 – 500 ng/mL
Intra-day Precision (%RSD) < 1.0%< 1.5%< 3.0%
Accuracy (% Recovery) 98.5 – 101.5%97.0 – 102.0%90.0 – 110.0%
Throughput (Run Time) 12 min18 min5 min
Primary Application Release testing, YieldVolatile impuritiesGenotoxic thresholds, PK

Part 3: Analytical Decision Matrix

AnalyticalWorkflow Start Sample Matrix: 1-(4-Methoxy-2,3-dimethylphenyl)ethanone Decision Primary Analytical Goal? Start->Decision HPLC HPLC-UV Bulk Purity (>0.1%) Decision->HPLC High Conc. LCMS LC-MS/MS Trace Profiling (<0.1%) Decision->LCMS Trace/Bioanalysis GCFID GC-FID Isomeric Resolution Decision->GCFID Volatile Impurities Data System Suitability & Validation (ICH Q2(R1) / ICH M10) HPLC->Data LCMS->Data GCFID->Data

Figure 1: Decision matrix for selecting the optimal quantification method for the target analyte.

Part 4: Self-Validating Experimental Protocols

A protocol is only scientifically sound if it contains internal mechanisms to prove its own validity prior to sample analysis. The following methodologies integrate strict System Suitability Testing (SST) as self-validating checkpoints.

HPLC-UV Protocol (Bulk Assay & Purity)

Designed for routine quality control where robustness and reproducibility are critical.

  • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm). Causality: End-capped silica prevents secondary interactions with the methoxy oxygen, ensuring sharp, symmetrical peaks.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.

  • Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes.

  • Flow Rate & Detection: 1.0 mL/min; UV at 254 nm.

  • Self-Validating SST: Prior to analyzing unknown samples, inject a 10 µg/mL reference standard five times.

    • Acceptance Criteria: Peak area %RSD ≤ 1.0%; Tailing factor ( Tf​ ) ≤ 1.5; Theoretical plates ( N ) ≥ 5,000. Failure to meet these metrics indicates column degradation or pump cavitation, halting the assay before erroneous data is generated[2].

LC-MS/MS Protocol (Trace & Bioanalytical Quantification)

Designed for high-specificity trace analysis, adhering to ICH M10 guidelines for matrix effects[4].

  • Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Same as HPLC to allow seamless method transfer, but run at 0.4 mL/min.

  • Ionization: ESI Positive.

  • MRM Transitions:

    • Quantifier: m/z 179.1 164.1 (Loss of methyl group, -15 Da).

    • Qualifier: m/z 179.1 136.1 (Cleavage of acetyl group, -43 Da).

  • Self-Validating SST: Inject the LOQ standard (1.5 ng/mL) in triplicate.

    • Acceptance Criteria: Signal-to-Noise (S/N) ratio must be 10 for the quantifier transition. A blank matrix injection must yield an interfering peak area 20% of the LOQ standard. This proves the mass spectrometer is clean and the biological matrix is not causing ion suppression[3].

GC-FID Protocol (Isomeric & Volatile Profiling)

Designed to exploit the thermal stability of the acetophenone core for high-resolution separation.

  • Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Temperature Program: Initial oven temp at 100°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min). Injector: 250°C; Detector: 280°C.

  • Self-Validating SST: Inject a resolution mixture containing 1-(4-Methoxy-2,3-dimethylphenyl)ethanone and a closely related isomer (e.g., the 2,4-dimethyl positional isomer).

    • Acceptance Criteria: Baseline resolution ( Rs​ ) must be 2.0. This guarantees that the column retains sufficient theoretical plates to separate thermodynamically similar volatile impurities.

References

  • Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry". Source: fda.gov. URL: [Link]

  • International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline". Source: europa.eu (EMA). URL: [Link]

  • Worldwide Clinical Trials. "Demystifying the ICH M10 Bioanalytical Method Validation Guidelines". Source: worldwide.com. URL: [Link]

Sources

Comparative

Comparison of synthetic routes for 1-(4-Methoxy-2,3-dimethylphenyl)ethanone

Comparative Synthesis Guide: 1-(4-Methoxy-2,3-dimethylphenyl)ethanone Executive Summary 1-(4-Methoxy-2,3-dimethylphenyl)ethanone (commonly known as 4-methoxy-2,3-dimethylacetophenone) is a highly valued aromatic building...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: 1-(4-Methoxy-2,3-dimethylphenyl)ethanone

Executive Summary

1-(4-Methoxy-2,3-dimethylphenyl)ethanone (commonly known as 4-methoxy-2,3-dimethylacetophenone) is a highly valued aromatic building block utilized in the synthesis of complex polyketides and pharmaceutical intermediates. As a Senior Application Scientist, I have evaluated the primary synthetic methodologies for this acetophenone derivative to establish the most robust laboratory practices.

This guide objectively compares the two most reliable synthetic routes: the direct Friedel-Crafts acylation of 2,3-dimethylanisole and the two-step Fries rearrangement of 2,3-dimethylphenyl acetate followed by O-methylation. By detailing the causality behind the reaction conditions and providing self-validating protocols, this guide ensures high-fidelity reproducibility for researchers and drug development professionals.

Mechanistic Pathways & Causality

Route A: Direct Friedel-Crafts Acylation

The most straightforward and atom-economical approach to synthesizing the target molecule is the Friedel-Crafts acylation of 2,3-dimethylanisole using acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃)[1].

Causality & Regioselectivity: The success of this route relies heavily on the electronic directing effects of the starting material. The methoxy group is a strongly activating, ortho/para-directing substituent. In 2,3-dimethylanisole, the available positions for electrophilic aromatic substitution are C4 (para to the methoxy group) and C6 (ortho to the methoxy group). The electrophilic attack of the acylium ion occurs almost exclusively at the C4 position. This regioselectivity is driven by the powerful electronic stabilization of the para-directing methoxy oxygen, coupled with the steric hindrance provided by the adjacent methyl groups, resulting in high regiochemical fidelity[2].

Route B: Fries Rearrangement and O-Methylation

An alternative strategy involves the Fries rearrangement of 2,3-dimethylphenyl acetate to form 4-hydroxy-2,3-dimethylacetophenone, followed by a Williamson ether synthesis to install the methoxy group[3].

Causality & Regioselectivity: The Fries rearrangement is highly temperature-dependent, dictating whether the reaction falls under kinetic or thermodynamic control. When conducted at 20°C in nitrobenzene with AlCl₃, the reaction is strictly under kinetic control, exclusively yielding the para-migrated product (4-hydroxy-2,3-dimethylacetophenone) without any trace of the ortho-isomer[3]. Subsequent O-methylation using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone converts the phenol to the target ether. While this route requires two steps, it is an invaluable alternative when starting from phenolic precursors or when avoiding the direct handling of highly activated anisole derivatives at scale.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both synthetic routes based on established laboratory data.

Performance MetricRoute A: Direct Friedel-Crafts AcylationRoute B: Fries Rearrangement + O-Methylation
Step Count 1 Step2 Steps
Overall Yield 80 – 85%60 – 65% (Over two steps)
Regioselectivity High (Para to methoxy group)Absolute (Para to hydroxy group at 20°C)
Reaction Time 2 – 4 hours24 hours (Step 1) + 48 hours (Step 2)
Primary Byproducts Trace ortho-acylated isomerUnreacted starting material, trace ortho-isomer
Scalability Excellent (Standard batch processing)Moderate (Extended heating, MeI toxicity)

Workflow Visualization

SynthesisComparison SM1 2,3-Dimethylanisole RouteA Route A: Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) SM1->RouteA Electrophilic Substitution SM2 2,3-Dimethylphenyl acetate RouteB1 Route B - Step 1: Fries Rearrangement (AlCl3, Nitrobenzene, 20°C) SM2->RouteB1 Intramolecular Migration Target 1-(4-Methoxy-2,3-dimethylphenyl)ethanone RouteA->Target High Yield (~85%) IntB Intermediate: 4-Hydroxy-2,3-dimethylacetophenone RouteB1->IntB Regioselective (para) RouteB2 Route B - Step 2: O-Methylation (MeI, K2CO3, Acetone) IntB->RouteB2 SN2 Substitution RouteB2->Target Moderate Yield (~65%)

Figure 1: Comparative workflow of Route A (Direct Acylation) and Route B (Fries Rearrangement).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify causality and reaction progress.

Protocol A: Direct Friedel-Crafts Acylation
  • Preparation: In an oven-dried, argon-purged flask, dissolve 2,3-dimethylanisole (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0°C using an ice bath.

  • Activation: Slowly add anhydrous AlCl₃ (1.2 equiv) in portions. The mixture will darken as the Lewis acid-base complex forms.

  • Acylation: Dropwise add acetyl chloride (1.1 equiv) over 30 minutes, maintaining the temperature below 5°C to prevent polyacylation.

  • Validation Checkpoint 1 (In-Process): Monitor via TLC (Hexane:EtOAc 8:2). The successful generation of the acylium ion and subsequent substitution is validated by the disappearance of the starting material (higher Rf​ ) and the appearance of a distinct UV-active product spot (lower Rf​ due to the polar carbonyl group).

  • Workup: Once complete (approx. 2 hours), carefully quench the reaction by pouring it over crushed ice and 1M HCl to break the aluminum complex. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint 2 (Post-Workup): Perform IR spectroscopy on the crude product. The appearance of a strong, sharp C=O stretching frequency at ~1680 cm⁻¹ validates the successful acylation. Purify via vacuum distillation or recrystallization.

Protocol B: Fries Rearrangement & O-Methylation

Step 1: Fries Rearrangement

  • Preparation: Dissolve 2,3-dimethylphenyl acetate (1.0 equiv) in anhydrous nitrobenzene.

  • Migration: Add AlCl₃ (1.5 equiv) and stir the reaction mixture strictly at 20°C for 24 hours. Maintaining this temperature is critical to ensure kinetic control[3].

  • Validation Checkpoint 1 (In-Process): Analyze an aliquot via GC-MS. The complete conversion of the ester ( M+ peak) to the phenolic ketone validates the intramolecular migration. The absence of a secondary peak confirms absolute para-selectivity.

  • Workup: Quench with ice/HCl, extract with ether, and isolate the 4-hydroxy-2,3-dimethylacetophenone intermediate.

Step 2: O-Methylation

  • Preparation: Dissolve the intermediate (1.0 equiv) in anhydrous acetone. Add finely powdered, anhydrous K₂CO₃ (2.0 equiv) and methyl iodide (1.5 equiv).

  • Substitution: Reflux the mixture for 48 hours under a nitrogen atmosphere.

  • Validation Checkpoint 2 (Post-Workup): Following filtration, concentration, and extraction, validate the complete O-methylation by the disappearance of the broad O-H stretch (~3300 cm⁻¹) in the IR spectrum and the appearance of a sharp singlet at ~3.8 ppm in the ¹H-NMR spectrum.

References

  • (12) Patent Application Publication (10) Pub. No.: US 2006/0142301 A1. Googleapis.com.
  • Organic Reactions v1 | PDF | Ester | Ketone. Scribd.
  • Gardner, D., Grove, J. F., & Ismay, D. (1949). Gladiolic acid. Part I. Structure. RSC Publishing.

Sources

Safety & Regulatory Compliance

Safety

1-(4-Methoxy-2,3-dimethylphenyl)ethanone proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that proper waste management is not just a regulatory hurdle—it is a critical component of scientific integrity and opera...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that proper waste management is not just a regulatory hurdle—it is a critical component of scientific integrity and operational excellence.

When handling substituted aromatic ketones like 1-(4-Methoxy-2,3-dimethylphenyl)ethanone , a common pitfall in drug development laboratories is treating all organic waste uniformly. Because this compound is a derivative of acetophenone, its disposal requires specific segregation and destruction protocols to prevent hazardous cross-reactions, environmental contamination, and regulatory non-compliance.

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone, explaining the mechanistic reasoning behind every safety protocol.

Chemical Profiling & Hazard Assessment

To design an effective disposal system, we must first understand the physicochemical behavior of the target molecule. 1-(4-Methoxy-2,3-dimethylphenyl)ethanone is an aromatic ketone. While the parent compound, acetophenone, is specifically regulated by the EPA as a U-listed hazardous waste (U004) when discarded unused [4], substituted derivatives must be managed with identical rigor due to their shared hazard profiles.

Aromatic ketones are typically combustible, pose a risk of severe eye and skin irritation, and can be harmful to aquatic life if discharged into the water table [2]. Furthermore, ketones can degrade certain low-density plastics over time and can react violently with strong oxidizing agents.

Table 1: Physicochemical & Hazard Summary
Property / MetricData / ClassificationOperational Implication
Chemical Name 1-(4-Methoxy-2,3-dimethylphenyl)ethanoneTarget compound for disposal.
CAS Number 41068-27-3Use for SDS cross-referencing and EHS labeling.
Molecular Weight 178.23 g/mol Relevant for molar concentration calculations in waste streams.
Chemical Class Aromatic KetoneIncompatible with strong oxidizers, strong acids, and reducing agents.
Waste Classification Non-Halogenated Organic WasteMust be strictly segregated from halogenated solvent waste.
Primary Disposal Route High-Temperature IncinerationRequires a licensed facility equipped with an afterburner and scrubber.

Operational Waste Workflow

The following diagram illustrates the logical progression of 1-(4-Methoxy-2,3-dimethylphenyl)ethanone from the point of experimental waste generation to final destruction.

G Gen Waste Generation 1-(4-Methoxy-2,3-dimethylphenyl)ethanone Seg Waste Segregation Gen->Seg NonHal Non-Halogenated Organic Waste Stream Seg->NonHal No Halogens Cont HDPE / Glass Container (Secondary Containment) NonHal->Cont Label RCRA Compliant Labeling Cont->Label EHS EHS Facility Pickup Label->EHS Inc High-Temperature Incineration (Afterburner) EHS->Inc

Figure 1: Standardized laboratory waste disposal workflow for aromatic ketones.

Step-by-Step Disposal Protocol

Every step in this protocol is designed as a self-validating system. By understanding the causality behind these steps, your laboratory personnel can proactively prevent accidents rather than merely reacting to them.

Phase 1: Waste Segregation & Collection
  • Step 1: Verify Waste Stream Compatibility. Ensure that the 1-(4-Methoxy-2,3-dimethylphenyl)ethanone waste does not contain any halogenated solvents (e.g., dichloromethane, chloroform).

    • Causality: Halogenated waste requires specialized, highly controlled incineration to prevent the formation of toxic dioxins. Mixing non-halogenated aromatic ketones into a halogenated waste stream exponentially increases disposal costs and environmental risk [1].

  • Step 2: Select the Appropriate Container. Use a High-Density Polyethylene (HDPE) or glass container.

    • Causality: Ketones act as aggressive solvents toward certain polymers like polystyrene or PVC. HDPE and glass offer superior chemical resistance, preventing leaching or catastrophic container failure during temporary storage.

  • Step 3: Neutralize Aqueous Mixtures (If Applicable). If the ketone is dissolved in an acidic aqueous wash from a reaction workup, slowly neutralize the solution to a pH of 6.0–8.0 using a weak base (e.g., 5% sodium bicarbonate) before adding it to the bulk waste container [1].

    • Causality: Adding highly acidic waste to a general organic waste container can trigger exothermic reactions with other unknown organics, leading to pressure buildup and container rupture.

Phase 2: Satellite Accumulation & Labeling
  • Step 4: RCRA-Compliant Labeling. Immediately label the container with the words "Hazardous Waste" and clearly list the full chemical name: 1-(4-Methoxy-2,3-dimethylphenyl)ethanone. Do not use abbreviations or chemical structures alone.

  • Step 5: Secondary Containment. Place the primary waste container inside a secondary containment bin in a designated Satellite Accumulation Area (SAA) away from direct sunlight and heat sources.

    • Causality: Aromatic ketones are combustible. Secondary containment ensures that if the primary vessel fails, the combustible liquid does not spread across the floor, mitigating fire risks [2].

Phase 3: Spill Management & Decontamination

If a spill occurs during the transfer of the chemical to the waste container, execute the following protocol:

  • Step 6: Isolate and Equip. Evacuate non-essential personnel. Don chemical-resistant nitrile gloves, safety goggles, and a lab coat [3].

  • Step 7: Apply Inert Absorbent. Cover the spill with an inert absorbent material such as dry sand, diatomaceous earth, or vermiculite [3].

    • Causality:Never use sawdust or paper towels for bulk ketone spills. Mixing a combustible liquid with a combustible absorbent creates a severe, easily ignitable fire hazard.

  • Step 8: Collect and Package. Sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty, sealable chemical waste bag. Label this bag as solid hazardous waste contaminated with aromatic ketones.

Phase 4: Final Destruction
  • Step 9: EHS Coordination. Arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

  • Step 10: Incineration. The contractor will transport the material to a permitted facility where it will be destroyed via high-temperature incineration.

    • Causality: Incinerators equipped with afterburners and scrubbers completely oxidize the carbon framework of the ketone into CO2​ and H2​O , ensuring no persistent organic pollutants enter the environment [1] [2].

References

  • Acetophenone - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]

  • U List of Hazardous Wastes. Minnesota Pollution Control Agency.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxy-2,3-dimethylphenyl)ethanone
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Reactant of Route 2
1-(4-Methoxy-2,3-dimethylphenyl)ethanone
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